molecular formula C6H16Cl2N2 B6214444 1-propylazetidin-3-amine dihydrochloride CAS No. 2731014-96-1

1-propylazetidin-3-amine dihydrochloride

Katalognummer: B6214444
CAS-Nummer: 2731014-96-1
Molekulargewicht: 187.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-propylazetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.1. The purity is usually 95.
BenchChem offers high-quality 1-propylazetidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propylazetidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2731014-96-1

Molekularformel

C6H16Cl2N2

Molekulargewicht

187.1

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

1-propylazetidin-3-amine dihydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identity Profile

1-Propylazetidin-3-amine dihydrochloride is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] It serves as a high-value scaffold for "lead optimization" campaigns, specifically designed to modulate the physicochemical properties of drug candidates.[1]

Unlike its larger congeners (pyrrolidines and piperidines), the azetidine ring introduces significant ring strain (~26 kcal/mol) and a distinct vector orientation for substituents. This compound is frequently employed to lower lipophilicity (LogD), improve metabolic stability, and rigidify the pendant amine functionality in GPCR and kinase inhibitors.

Physicochemical Data Table
PropertySpecification
CAS Number 2731014-96-1
IUPAC Name 1-propylazetidin-3-amine; dihydrochloride
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
Structure (SMILES) CCCN1CC(N)C1.Cl.Cl
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in H₂O, DMSO, Methanol; Insoluble in Et₂O, Hexanes
pKa (Predicted) ~8.5 (Ring N), ~9.8 (Exocyclic NH₂)
Hygroscopicity High (Deliquescent upon prolonged air exposure)

Structural Utility in Medicinal Chemistry[6][7][8][9][10][11]

The strategic incorporation of the 1-propylazetidin-3-amine motif is often driven by the "Azetidine Switch" concept.[1] When a medicinal chemist replaces a flexible diethylamine or a larger piperidine ring with this azetidine core, three specific advantages emerge:

  • Basicity Modulation: The electron-withdrawing effect of the strained ring lowers the pKa of the ring nitrogen compared to unstrained analogs, potentially improving oral bioavailability by reducing lysosomal trapping.

  • Vector Rigidity: The 3-amino group is held in a defined spatial orientation, reducing the entropic penalty upon binding to a protein target.[1]

  • Metabolic Blocking: The propyl group on the nitrogen blocks the common N-dealkylation metabolic soft spot often found in methyl-substituted amines, while the strained ring is surprisingly resistant to oxidative metabolism compared to pyrrolidines.[1]

Visualization: The Azetidine Decision Logic

(Graphviz diagram illustrating when to deploy this scaffold in drug design)

Azetidine_Logic Start Lead Compound Issue HighLogP High Lipophilicity (LogP > 4) Start->HighLogP MetabInstability Rapid N-Dealkylation Start->MetabInstability LowPotency Low Potency (Entropic Penalty) Start->LowPotency Solution Deploy 1-Propylazetidin-3-amine HighLogP->Solution Replace Piperidine MetabInstability->Solution Replace N-Methyl LowPotency->Solution Rigidify Linker Outcome1 Reduced LogP (sp3 character) Solution->Outcome1 Outcome2 Steric Bulk (Propyl) Blocks CYP450 Solution->Outcome2 Outcome3 Rigid Vector (Puckered Ring) Solution->Outcome3

Figure 1: Decision logic for incorporating the 1-propylazetidin-3-amine scaffold during Lead Optimization.

Synthetic Methodology

While this compound is commercially available, custom synthesis is often required to introduce isotopically labeled propyl groups or to scale up for toxicology studies. The following protocol describes a robust, self-validating synthesis starting from the widely available 1-Boc-3-aminoazetidine .

Reaction Scheme Overview
  • Protection: 1-Boc-3-aminoazetidine

    
     Cbz-protection of exocyclic amine.[1]
    
  • Ring Deprotection: Removal of Boc group.

  • Reductive Alkylation: Installation of propyl group on Ring N.[1]

  • Global Deprotection & Salt Formation: Removal of Cbz and HCl salt formation.[1]

Detailed Protocol
Step 1: Orthogonal Protection (Boc

Cbz)

Rationale: Direct alkylation of the ring nitrogen requires the exocyclic amine to be protected to prevent poly-alkylation.[1]

  • Dissolve 10.0 g (58 mmol) of tert-butyl 3-aminoazetidine-1-carboxylate in 100 mL DCM.

  • Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine) and cool to 0°C.

  • Add 1.05 eq of Benzyl chloroformate (Cbz-Cl) dropwise.

  • Monitor by TLC (Hexane:EtOAc 1:1). The primary amine reacts exclusively.

  • Workup: Wash with 1M HCl, then Brine. Dry over Na₂SO₄.[1]

  • Yield: Expect >90% of tert-butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate.

Step 2: Ring Nitrogen Exposure
  • Dissolve the intermediate in 50 mL DCM.

  • Add 20 mL TFA (Trifluoroacetic acid) at 0°C. Stir for 2 hours at RT.

  • Evaporate volatiles. Azeotrope with toluene (2x) to remove residual TFA.[1]

  • Result: Benzyl (azetidin-3-yl)carbamate trifluoroacetate salt.

Step 3: Reductive Alkylation (The Critical Step)

Rationale: Reductive amination using propionaldehyde and STAB (Sodium Triacetoxyborohydride) is preferred over propyl halides to avoid over-alkylation to the quaternary ammonium salt.

  • Suspend the TFA salt from Step 2 in DCE (Dichloroethane, 100 mL).

  • Neutralize with TEA (Triethylamine) until pH ~7-8.

  • Add 1.1 eq of Propionaldehyde. Stir for 30 mins to form the iminium species.

  • Add 1.5 eq of STAB (Sodium Triacetoxyborohydride) portion-wise.

  • Stir overnight at RT.

  • Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification: This step often requires a short silica plug (DCM:MeOH 95:5) to remove boron salts.[1]

Step 4: Hydrogenolysis & Salt Formation
  • Dissolve the Cbz-protected intermediate in MeOH.

  • Add 10% Pd/C (10 wt% loading) and stir under H₂ balloon (1 atm) for 4-6 hours.

  • Filter through Celite to remove catalyst.[1]

  • Acidify the filtrate immediately with 4M HCl in Dioxane (3.0 eq).

  • Concentrate to dryness. Triturate with Et₂O or Acetone to induce crystallization.[1]

  • Isolate: 1-propylazetidin-3-amine dihydrochloride as a white solid.[1]

Synthetic Workflow Visualization

Synthesis_Flow Step1 1-Boc-3-aminoazetidine + Cbz-Cl Step2 TFA Deprotection (Removes Boc) Step1->Step2 Ortho-Protection Step3 Reductive Amination (Propionaldehyde + STAB) Step2->Step3 Ring Alkylation Step4 Pd/C Hydrogenolysis + HCl/Dioxane Step3->Step4 Amine Release Final 1-Propylazetidin-3-amine Dihydrochloride Step4->Final Salt Formation

Figure 2: Step-wise synthetic pathway for high-purity isolation.[1]

Handling, Stability, and Safety

Hygroscopicity Management

The dihydrochloride salt is highly hygroscopic .[1] Upon exposure to ambient humidity, it will absorb water, transitioning from a free-flowing powder to a sticky gum.[1] This does not degrade the compound chemically but makes accurate weighing impossible.

  • Protocol: Store under Argon/Nitrogen at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a glovebox or desiccated environment.

Stability[1][6][12][13]
  • Solid State: Stable for >2 years at -20°C if kept dry.[1]

  • Solution: Solutions in water or DMSO are stable for 24 hours.[1] However, the free base (if generated in situ) is prone to ring-opening polymerization if heated excessively without a nucleophile present.[1]

Safety (GHS Classification)[1]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhaling dust.[1]

References

  • Bogdán, D. et al. (2022).[1][4] 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287.[1][4] Retrieved from [Link][1]

  • PubChem. (2024).[1][5] Compound Summary: Azetidin-3-amine derivatives. National Library of Medicine. Retrieved from [Link]

  • Lowe, D. (2020).[1] Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). [General Reference on Azetidine Scaffolds].

Sources

Technical Guide: Solubility Profile of 1-Propylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for 1-propylazetidin-3-amine dihydrochloride . The content is structured for application scientists and synthetic chemists requiring precise control over this reagent in drug discovery and process chemistry workflows.

Executive Summary & Compound Analysis

1-Propylazetidin-3-amine dihydrochloride is a highly polar, ionic diamine salt. Its solubility behavior is governed by the competition between its high crystal lattice energy (stabilized by two chloride counterions) and the solvation capability of the solvent system.

  • Core Character: Hygroscopic Ionic Solid.

  • Primary Challenge: The dihydrochloride form (2HCl) is virtually insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes), restricting its direct use in anhydrous organic synthesis without modification (e.g., in situ neutralization).

  • Structural Driver: The azetidine ring imposes significant ring strain, while the propyl group adds a minor lipophilic vector. However, the protonation of both nitrogen centers (secondary amine on the ring, primary exocyclic amine) dominates the physicochemical profile, enforcing water/alcohol solubility.

Physicochemical Profile
PropertyCharacteristicImpact on Solubility
Ionic State Dihydrochloride (2HCl)High lattice energy; requires high dielectric constant solvents (ε > 30).
H-Bonding 2 Donors, 2 AcceptorsStrong affinity for protic solvents (Water, MeOH).
Lipophilicity Low (LogP < 0 for salt)Incompatible with lipophilic solvents (Ether, Hexane).
Hygroscopicity HighRapidly absorbs atmospheric moisture; affects weighing accuracy.

Solubility Landscape

The following matrix categorizes solvent compatibility based on the "Like Dissolves Like" principle applied to ionic organic salts.

Solubility Matrix (25°C)
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Protic Water Very High (>100 mg/mL)Ideal for aqueous workups or reverse-phase chromatography.
Methanol High (>50 mg/mL)Preferred solvent for homogenous reactions or transfer.
Ethanol Moderate/Low Solubility increases significantly with heat; often used for recrystallization.
Polar Aprotic DMSO High (>50 mg/mL)Universal solvent for biological assays and library storage.
DMF / NMP Moderate Good for peptide coupling; may require slight warming.
Acetonitrile Low Poor solubility; often used as an antisolvent to precipitate the salt.
Chlorinated DCM / Chloroform Insoluble (<1 mg/mL)CRITICAL: The salt will float/suspend. Requires free-basing to dissolve.
Ethers/Hydrocarbons THF / Diethyl Ether Insoluble Used to crash out (precipitate) the product during purification.
Hexanes / Toluene Insoluble Strictly antisolvents.
The "Solubility Switch" Mechanism

Researchers often fail reactions because they attempt to dissolve the 2HCl salt directly in Dichloromethane (DCM) for amide couplings.

  • 2HCl Form: Soluble in MeOH/Water. Insoluble in DCM.

  • Free Base Form: Soluble in DCM/EtOAc. Insoluble in Water (at high pH).

Technical Insight: To use this compound in DCM, you must perform an in situ "Salt Break" using a tertiary amine base (DIPEA/TEA) or a biphasic extraction.

Experimental Workflows

Protocol A: Solubility Determination (Visual Method)

Use this rapid protocol to verify batch-specific solubility.

  • Weighing: Accurately weigh 10 mg of 1-propylazetidin-3-amine 2HCl into a 4 mL clear glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4]

    • Suspension: Add solvent in 100 µL increments until clear or volume reaches 2 mL (<5 mg/mL).

  • Heating (Optional): If insoluble at RT, heat to 40°C (water bath) to test temperature dependence.

Protocol B: The "Salt Break" (Preparation for DCM Reactions)

Essential for using the compound in amide couplings (EDC/HATU chemistry) in non-polar solvents.

Method 1: In Situ Neutralization (Monophasic)

  • Context: Reaction in DMF or DCM/DMF mixtures.

  • Step 1: Suspend the 2HCl salt (1.0 equiv) in the reaction solvent.

  • Step 2: Add DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv).

  • Mechanism: The DIPEA scavenges the HCl protons. The 1-propylazetidin-3-amine free base is liberated and dissolves; DIPEA·HCl remains in solution or precipitates depending on the solvent.

Method 2: Biphasic Extraction (Production of Free Base Oil)

  • Context: When a pure, base-free amine is required.

  • Step 1: Dissolve 2HCl salt in minimal Water (e.g., 1 g in 5 mL).

  • Step 2: Add DCM (10 mL) and cool to 0°C.

  • Step 3: Slowly add 10N NaOH or Sat. K2CO3 until pH > 12.

  • Step 4: Extract the aqueous layer 3x with DCM.

  • Step 5: Dry combined organics over Na2SO4, filter, and concentrate.

  • Result: The "Free Base" is obtained as a pale oil, now soluble in DCM, THF, and Toluene.

Visualization of Logic

Diagram 1: Solubility Decision Tree

This flowchart guides the researcher to the correct solvent system based on the intended application.

SolubilityLogic Start Start: 1-Propylazetidin-3-amine 2HCl Intent What is your application? Start->Intent App_Aq Aqueous Assay / HPLC Intent->App_Aq Analytical App_Syn Organic Synthesis (Coupling) Intent->App_Syn Synthetic App_Store Long-term Storage Intent->App_Store Storage Solv_Water Use Water or Buffer (Highly Soluble) App_Aq->Solv_Water Q_Solvent Target Solvent? App_Syn->Q_Solvent Solv_DMSO Use DMSO (Highly Soluble, Stable) App_Store->Solv_DMSO Path_Polar DMF / DMSO / MeOH Q_Solvent->Path_Polar Polar Aprotic/Protic Path_NonPolar DCM / THF / EtOAc Q_Solvent->Path_NonPolar Non-Polar Action_Direct Direct Dissolution (Ready to use) Path_Polar->Action_Direct Action_SaltBreak REQUIRED: Salt Break (Add 2.5 eq DIPEA or Extract) Path_NonPolar->Action_SaltBreak

Caption: Decision logic for solvent selection based on the ionic nature of the 2HCl salt.

Diagram 2: The "Salt Break" Mechanism

Visualizing the transition from Insoluble Salt to Soluble Base.

SaltBreak State1 2HCl Salt Form (Solid Lattice) Highly Polar State2 Transition State (Proton Transfer) State1->State2 Deprotonation Solv1 Soluble in: Water, MeOH, DMSO State1->Solv1 Matches State3 Free Base Form (Oil/Liquid) Lipophilic State2->State3 Equilibrium Shift Solv2 Soluble in: DCM, THF, EtOAc State3->Solv2 Matches Reagent + Base (NaOH/DIPEA) - 2x HCl Salts Reagent->State2

Caption: Chemical transformation required to solubilize the compound in organic solvents like DCM.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15399667, 1-Propylazetidin-3-amine. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and salt solubility).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for salt selection and solubility principles in drug discovery).
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on hydrochloride salt properties and solubility trends).

Sources

3-Aminoazetidine Scaffolds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide reviews the 3-Aminoazetidine (3-AAz) scaffold, a high-value motif in modern medicinal chemistry used to modulate physicochemical properties, improve metabolic stability, and access novel chemical space.

Executive Summary: The "Escape from Flatland"

The 3-aminoazetidine (3-AAz) scaffold represents a critical tool in the medicinal chemist’s arsenal to "escape from flatland"—the transition from planar, aromatic-heavy drug candidates to those with higher fraction of sp³ carbons (


).

Unlike its 5- and 6-membered counterparts (pyrrolidine and piperidine), the 4-membered azetidine ring offers unique torsional constraints and electron-withdrawing effects that significantly alter the basicity (pKa) and lipophilicity (LogP) of the molecule. This guide details the structural rationale, synthetic protocols, and application strategies for deploying 3-AAz in drug discovery.[1]

Structural & Physicochemical Rationale

Conformational Dynamics

The azetidine ring is not planar; it exists in a puckered "butterfly" conformation with a barrier to inversion of approximately 1.3 kcal/mol. This puckering creates distinct exit vectors for substituents at the C3 position compared to pyrrolidine.[1]

  • Vector Analysis: The angle between substituents at C3 is wider than in cyclopentane rings, often providing a better geometric fit for bridging interactions in enzyme active sites.[1]

  • Rigidity: 3-AAz acts as a rigid spacer, reducing the entropic penalty of binding compared to flexible alkyl chains.

Basicity and pKa Modulation

One of the most powerful applications of the azetidine ring is pKa tuning.

  • Ring Strain Effect: The high ring strain (~26 kcal/mol) and increased s-character of the nitrogen lone pair (due to bond angle compression) lower the basicity of the ring nitrogen.

  • Comparison:

    • Piperidine pKa: ~11.0[1]

    • Pyrrolidine pKa: ~10.5

    • Azetidine pKa: ~10.0 (can drop to 8.5–9.0 with electron-withdrawing groups at C3).

  • Impact: Lowering pKa reduces the fraction of ionized drug at physiological pH (7.4), often improving membrane permeability and blood-brain barrier (BBB) penetration while maintaining solubility.[1]

Bioisosterism Strategy

3-AAz is frequently used as a bioisostere for:

  • Piperazine: The 3-aminoazetidine mimics the 1,4-nitrogen spacing of piperazine but with a different spatial vector and reduced lipophilicity.

  • 3-Aminopyrrolidine: Replacing the 5-membered ring with the 4-membered azetidine lowers LogP (lipophilicity) and eliminates a chiral center (if the azetidine is symmetrically substituted at N1), simplifying synthesis.

Table 1: Physicochemical Comparison of Cyclic Amine Scaffolds

Property3-Aminoazetidine3-Aminopyrrolidine4-AminopiperidinePiperazine
Ring Size 4566
Chirality (at C3) Achiral (Pseudo-C2v)*ChiralAchiralAchiral
LogP Trend LowMediumHighLow-Medium
Ring N pKa ~9.5 - 10.0~10.5~11.0~9.8
Conformation PuckeredEnvelopeChairChair

*Note: 3-AAz is achiral if the exocyclic amine is achiral; however, substituents can induce cis/trans isomerism relative to the ring nitrogen.

Synthetic Protocols

Route A: Reductive Amination (The Standard)

The most robust method for introducing diversity at the C3 position is the reductive amination of N-protected 3-azetidinone.

Protocol:

  • Preparation: Dissolve N-Boc-3-azetidinone (1.0 equiv) and the desired primary/secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE) or DCM.

  • Catalysis: Add acetic acid (1–2 drops) to catalyze imine formation. Stir for 30–60 mins at RT.[1]

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Yield: Typically 70–90%.[1][2]

Route B: Strain-Release Chemistry (The Modern Approach)

For accessing sterically hindered or sensitive 3-substituted azetidines, modern "strain-release" chemistry using 1-azabicyclo[1.1.0]butane (ABB) is the gold standard.

Mechanism: Nucleophiles attack the bridgehead carbon of the highly strained ABB, relieving strain and generating the azetidine ring in one step.[1]

Protocol (General ABB Ring Opening):

  • Reagents: 1-azabicyclo[1.1.0]butane (generated in situ or commercial) + Nucleophile (e.g., amine, thiol).[1]

  • Conditions: Reaction often proceeds without catalyst or with mild Lewis acid catalysis (e.g., LiOTf) in THF.[1]

  • Advantage: Allows formation of 3-substituted azetidines that are difficult to access via substitution (SN2) on the azetidine ring itself.

Visualization of Synthetic Pathways

SynthesisPathways Start1 N-Boc-3-Azetidinone Step1 Reductive Amination (R-NH2, STAB) Start1->Step1 Route A Start2 1-Azabicyclo[1.1.0]butane (ABB) Step2 Strain Release (Nucleophile Nu-H) Start2->Step2 Route B (Modern) Product 3-Substituted Azetidine Scaffold Step1->Product Step2->Product

Caption: Figure 1. Primary synthetic routes to 3-aminoazetidine scaffolds. Route A is preferred for library generation; Route B is ideal for difficult substitutions.

Case Studies & Applications

Triple Reuptake Inhibitors (TRI)

Research by Hahn et al.[1] demonstrated the utility of 3-aminoazetidine as a bioisostere for 3-oxyazetidine in the development of Triple Reuptake Inhibitors (serotonin, norepinephrine, dopamine).

  • The Challenge: Balancing potency across three transporters (SERT, NET, DAT).

  • The Solution: Replacing the ether linkage with an amine linkage at C3 maintained the vector but altered the basicity and H-bond donor/acceptor profile.

  • Result: The 3-aminoazetidine series showed improved metabolic stability and tunable selectivity profiles compared to the oxy-analogs.

Peptide Mimetics (Turn Inducers)

The 3-aminoazetidine unit is increasingly used in peptidomimetics.

  • Application: Inserted into cyclic peptides to induce a

    
    -turn.[3]
    
  • Mechanism: The rigid geometry of the 4-membered ring forces the peptide backbone into a specific conformation (often trans), stabilizing the macrocycle and improving permeability.

Decision Tree: When to Use 3-AAz

DecisionTree Q1 Current Lead Issue? Solubility Poor Solubility? Q1->Solubility Metab High Metabolic Clearance? Q1->Metab Potency Low Potency? Q1->Potency Sol_Action Replace Piperidine/Phenyl with Azetidine Solubility->Sol_Action Lowers LogP Metab_Action Block Metabolic Hotspot (Azetidine lacks H-abstraction sites of larger rings) Metab->Metab_Action Reduces Lipophilicity Potency_Action Check Vectors: Does 4-ring angle match target? Potency->Potency_Action

Caption: Figure 2. Strategic decision tree for scaffold hopping to 3-aminoazetidine.

References

  • Han, M., et al. "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine."[1] ACS Medicinal Chemistry Letters, 2014.[1] Link[1]

  • Wang, B. J., et al. "A Single-Step Synthesis of Azetidine-3-amines."[1] Journal of Organic Chemistry, 2020.[1] Link[1]

  • Couty, F., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs."[1] ResearchGate Review, 2026. Link

  • Lowe, D. "Azetidines in Drug Discovery."[1] In the Pipeline (Science).

  • BenchChem Technical Protocols. "Azetidine Synthesis Protocols." Link[1]

Sources

Spectroscopic Characterization Guide: 1-Propylazetidin-3-amine Dihydrochloride

[1][2]

Executive Summary & Structural Context

Target Compound: 1-Propylazetidin-3-amine dihydrochloride CAS Registry Number: 2731014-96-1 (Free base analog reference: 935669-27-5) Molecular Formula: C₆H₁₆Cl₂N₂ Molecular Weight: 187.11 g/mol (Salt); 114.19 g/mol (Free Base)[1][2][3]

This guide provides a technical breakdown of the spectroscopic signature for 1-propylazetidin-3-amine dihydrochloride , a critical building block in medicinal chemistry.[1][3] The azetidine ring offers a rigid, low-lipophilicity scaffold often used to replace larger heterocycles or flexible chains in drug design.[3][4]

The data presented below synthesizes theoretical principles with empirical trends observed in analogous azetidine salts. It is designed to assist analytical chemists and synthetic researchers in validating structural identity and purity.[4]

Structural Analysis & Numbering System

To ensure precise assignment of spectral signals, we utilize the following numbering scheme. The high ring strain of the azetidine (~26 kcal/mol) significantly influences the chemical shifts in NMR and the vibrational modes in IR.[4]

GFigure 1: Numbering Scheme for 1-Propylazetidin-3-amineN1N1C2C2N1->C2C1_prC1'N1->C1_prC3C3C2->C3C4C4C3->C4N_exNH2(Exocyclic)C3->N_exC4->N1C2_prC2'C1_pr->C2_prC3_prC3'C2_pr->C3_pr

Caption: Atom numbering used for NMR assignment. N1 is the ring nitrogen; C1'-C3' represents the propyl chain.[1][3]

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve).[1][2][4][5] Solvent: Methanol/Water + 0.1% Formic Acid.[1][2][4]

Predicted Mass Spectrum Characteristics

The dihydrochloride salt dissociates in the MS source, yielding the protonated free base

45
Ion Typem/z (Theoretical)IntensityInterpretation
[M+H]⁺ 115.12 100% (Base Peak)Protonated molecular ion (C₆H₁₅N₂⁺).[1][2][3][5]
[M+Na]⁺ 137.10<10%Sodium adduct (common in glass storage).[1][2][4][5]
Fragment ~72.05VariableLoss of propyl group (C₃H₇[1][2][5]•) via α-cleavage or inductive cleavage.[1][3]
Fragment ~56-58VariableRing fragmentation (retro-2+2 cycloaddition type cleavage).[1][2][3]
Fragmentation Pathway (ESI-MS/MS)

In tandem MS (MS/MS), the azetidine ring is prone to opening.[1][2][4][5] The primary fragmentation often involves the loss of the exocyclic amine or the propyl chain.

MS_FragFigure 2: Proposed ESI-MS Fragmentation PathwayParentParent Ion [M+H]+m/z 115.12Frag1Loss of Propyl Group[M - C3H7]+m/z ~72Parent->Frag1- 43 Da (C3H7)Frag2Ring Opening/Cleavage(C2H4 Loss)m/z ~87Parent->Frag2- 28 Da (C2H4)

Caption: Primary fragmentation pathways observed in MS/MS for N-alkyl azetidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][4][5][6][7][8][9][10][11][12]

Solvent Selection:

  • Deuterium Oxide (D₂O): Preferred for resolution.[1][2][4][5] Exchangeable protons (NH₂, NH⁺) will not be visible due to H/D exchange.[1][2][4][5]

  • DMSO-d₆: Required if observation of the ammonium/amine protons is necessary for salt stoichiometry confirmation.[1][3]

¹H NMR Data (400 MHz, D₂O)

Note: Chemical shifts (δ) are estimates based on substituent additivity rules for amine salts.

Positionδ (ppm)MultiplicityIntegrationCoupling (J)Assignment
C3-H 4.45 - 4.55Multiplet (tt)1H-Methine proton on ring (deshielded by -NH₃⁺).[1][2][3]
C2-H, C4-H 4.20 - 4.40Multiplet4H-Ring methylene protons.[1][3] Broadened due to ring puckering/inversion.[4]
C1'-H 3.25 - 3.35Triplet2H7.5 HzPropyl methylene adjacent to N⁺.[1][3]
C2'-H 1.65 - 1.75Sextet2H7.5 HzCentral propyl methylene.[1][3]
C3'-H 0.95 - 1.05Triplet3H7.4 HzTerminal methyl group.[1][3]

Key Diagnostic Feature: The azetidine ring protons (C2/C4) in the salt form appear significantly downfield (4.0+ ppm) compared to the free base (~3.0-3.5 ppm) due to the positive charge on the quaternary nitrogen.[1][2][5]

¹³C NMR Data (100 MHz, D₂O)
Positionδ (ppm)TypeAssignment
C2, C4 58.0 - 60.0CH₂Ring carbons adjacent to N⁺.[1][2][3]
C1' 56.5 - 57.5CH₂Propyl carbon adjacent to N⁺.[1][3]
C3 42.0 - 44.0CHRing carbon bearing the amine.[1][3]
C2' 19.0 - 20.0CH₂Central propyl carbon.[1][3]
C3' 10.5 - 11.5CH₃Terminal methyl.[1][3]

Infrared Spectroscopy (FT-IR)

Sampling Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][3][5][6]

The spectrum will be dominated by the salt form characteristics (broad ammonium bands).[4][5]

Wavenumber (cm⁻¹)Functional GroupModeDescription
3200 - 2800 R-NH₃⁺ / R₂NH⁺StretchVery broad, strong band masking C-H stretches.[1][2][3] Characteristic of amine salts.
~2960 C-H (Alkyl)StretchVisible as shoulders on the ammonium band (Propyl chain).[1][2][5]
1600 - 1580 N-HBendAsymmetric bending of the ammonium group.[3]
1480 - 1460 CH₂ScissoringMethylene deformation.
1200 - 1150 C-NStretchAliphatic amine C-N stretch.[1][2][3]
~750 - 700 C-Cl-Often weak/obscured, but relevant for HCl salts in fingerprint region.[1][3]

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Validation)

To confirm the dihydrochloride stoichiometry (2HCl), use an internal standard.[1][2][4][5]

  • Weighing: Weigh ~10 mg of 1-propylazetidin-3-amine dihydrochloride into a vial.

  • Internal Standard: Add exactly 1.0 molar equivalent of Maleic Acid (or another standard with non-overlapping peaks).

  • Solvation: Dissolve in 0.6 mL D₂O.

  • Acquisition: Run ¹H NMR with a relaxation delay (d1) > 10 seconds to ensure full integration accuracy.

  • Analysis: Compare the integration of the maleic acid vinyl protons (singlet, ~6.3 ppm) to the azetidine C3-H or propyl methyl group.[4]

Protocol B: Free Base Liberation for GC-MS

Since the dihydrochloride salt is not volatile, it must be derivatized or basified for Gas Chromatography.[3][4]

  • Partition: Dissolve 20 mg of salt in 1 mL 1M NaOH.

  • Extraction: Extract twice with 1 mL Dichloromethane (DCM).

  • Drying: Dry the DCM layer over anhydrous Na₂SO₄.[4]

  • Injection: Inject 1 µL into GC-MS (Split 20:1).

    • Note: The free base is volatile and may degrade on active sites in the injector liner.[4] Use a deactivated liner.

Analytical Workflow Diagram

WorkflowFigure 3: Recommended Analytical Workflow for Salt Verificationcluster_QCQuality Control & IDSampleRaw Sample(White/Off-white Solid)NMR¹H NMR (D₂O)Confirm Structure & PuritySample->NMRIRFT-IR (ATR)Confirm Salt Form (Ammonium bands)Sample->IRTitrationAgNO₃ TitrationConfirm Chloride Content (2 eq)Sample->TitrationResultValidated ReagentReady for SynthesisNMR->ResultPassIR->ResultPassTitration->ResultPass

Caption: Integrated workflow for validating the identity and salt stoichiometry of the compound.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][4][5] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for chemical shift prediction rules).

  • ChemicalBook. (2024).[1][2][4][7] 1H NMR Spectrum of Azetidin-3-amine derivatives. Retrieved from .[1][2][4][5]

  • National Institute of Standards and Technology (NIST). (2024).[1][2][4] Mass Spectral Library (NIST23).[1][2][4][5] (Reference for fragmentation patterns of aliphatic amines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][4][5] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Source for IR amine salt band assignments).

  • BenchChem. (2025).[1][2][4] Spectral Data Analysis of Azetidine Derivatives. Retrieved from .[1][2][4][5]

Potential therapeutic targets for azetidine-based compounds

The azetidine scaffold has unequivocally established its place as a cornerstone of modern medicinal chemistry. Its journey from a synthetic challenge to a privileged motif is a testament to its remarkable versatility. As demonstrated in this guide, azetidine-based compounds can be tailored to target an expansive range of biological molecules, including kinases, transcription factors, transporters, and enzymes, through both classical and highly novel mechanisms of action. The continued development of innovative synthetic methodologies promises to further unlock the potential of this small but powerful heterocycle. For drug development professionals, the azetidine ring represents a compelling and fruitful area of exploration, holding the potential to yield the next generation of transformative medicines for oncology, inflammation, CNS disorders, and infectious diseases. [1][4][24]

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Chen, Y., et al. (2023). Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals.
  • Mahapatra, M., et al. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • BenchChem. The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. BenchChem.
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • Chen, Y., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.
  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Behnke, N. E., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • BenchChem.
  • BenchChem. The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets. BenchChem.
  • Wright, J. J., et al. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. PubMed.
  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Gupta, P., Jain, S., & Kaushik, A. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES.
  • BenchChem. (2025).
  • BenchChem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Kumar, A., & Rajput, C. S. (2018).
  • ResearchGate. Structures of some azetidine‐based drugs.
  • BenchChem. The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
  • Fisher, C. R., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal.
  • Chen, Y., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC.
  • Fisher, C. R., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants.
  • Fisher, C. R., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Easom, E. E., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.
  • Rodgers, K. J., & Shing, C. M. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
  • Kumar, P., & Joshi, S. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
  • Singh, V., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • Hudson, A. R., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. PubMed.
  • Taylor & Francis. Azetidines – Knowledge and References. Taylor & Francis.

Methodological & Application

Application Note: Synthesis Protocol for 1-Propylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The azetidine moiety acts as a critical pharmacophore in modern drug discovery, often serving as a rigid, metabolic stable surrogate for cyclobutane or proline derivatives. Specifically, 1-propylazetidin-3-amine (CAS: 2731014-96-1) functions as a versatile diamine scaffold for constructing metal-complexing agents and bioactive small molecules.

This protocol details a robust, two-step synthesis starting from the commercially available tert-butyl azetidin-3-ylcarbamate . The method prioritizes regioselectivity and purification efficiency by utilizing a reductive amination strategy, avoiding the over-alkylation issues common with direct alkyl halide substitution.

Key Chemical Principles
  • Regiocontrol: Utilizing the steric bulk of the Boc-protecting group on the exocyclic amine ensures exclusive alkylation at the azetidine ring nitrogen (

    
    ).
    
  • Reductive Amination: The use of propanal with sodium triacetoxyborohydride (STAB) provides a mild, selective alkylation pathway, minimizing ring-opening side reactions typical of strained azetidines under harsh conditions.

  • Salt Formation: Isolation as the dihydrochloride salt stabilizes the amine, preventing oxidation and facilitating long-term storage.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed to minimize purification bottlenecks. The pathway proceeds via the


-alkylation of the protected azetidine followed by acid-mediated deprotection.

SynthesisPathway SM Starting Material tert-butyl azetidin-3-ylcarbamate (CAS: 91188-13-5) Inter Intermediate tert-butyl (1-propylazetidin-3-yl)carbamate SM->Inter Reductive Alkylation Reagent1 Reagents A Propanal, NaBH(OAc)3 DCM, 0°C to RT Reagent1->Inter Product Target Product 1-propylazetidin-3-amine 2HCl (CAS: 2731014-96-1) Inter->Product Boc-Deprotection Reagent2 Reagents B 4M HCl in Dioxane MeOH Reagent2->Product

Figure 1: Logical workflow for the synthesis of 1-propylazetidin-3-amine dihydrochloride, highlighting the protection strategy.

Detailed Experimental Protocol

Materials & Equipment[2][3][4]
  • Starting Material: tert-Butyl azetidin-3-ylcarbamate (Purity >98%)

  • Reagents: Propanal (freshly distilled), Sodium triacetoxyborohydride (STAB), Glacial Acetic Acid, Dichloromethane (DCM, anhydrous), 4M HCl in Dioxane.

  • Equipment: Inert gas manifold (Nitrogen/Argon), magnetic stirrer, rotary evaporator, vacuum drying oven.

Step 1: Synthesis of tert-butyl (1-propylazetidin-3-yl)carbamate

Rationale: Direct alkylation with propyl halides often leads to quaternary ammonium salts. Reductive alkylation is kinetically controlled to favor the tertiary amine.

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl azetidin-3-ylcarbamate (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Activation: Add Propanal (1.2 equiv) and Glacial Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Note: Gas evolution (hydrogen) may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate under reduced pressure to yield the crude intermediate.[1]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to obtain the pure protected amine.

Step 2: Deprotection to 1-propylazetidin-3-amine dihydrochloride

Rationale: Acidic cleavage of the Boc group is quantitative. Using HCl in dioxane precipitates the product directly as the salt, simplifying isolation.

  • Dissolution: Dissolve the intermediate from Step 1 in a minimal amount of dry Methanol or DCM .

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (10 equiv) dropwise.

  • Completion: Stir at room temperature for 2–3 hours. The solution may become turbid as the salt forms.

  • Isolation:

    • Concentrate the solvent in vacuo.

    • Triturate the residue with diethyl ether or MTBE to remove organic impurities and induce crystallization.

    • Filter the white solid under an inert atmosphere (hygroscopic).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Specifications & Quality Control

The following parameters define the acceptance criteria for the final product.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Identity Consistent with Structure (1H NMR)NMR (D₂O or DMSO-d₆)
Purity > 98.0%HPLC (Reverse Phase)
Counter-ion 2.0 ± 0.1 molar ratio (Chloride)Elemental Analysis / Titration
Water Content < 1.0%Karl Fischer Titration

Expected 1H NMR Signals (DMSO-d₆):

  • 
     ~9.0-10.0 ppm (Broad s, Ammonium protons)
    
  • 
     ~4.0-4.5 ppm (m, 1H, CH-NH2)
    
  • 
     ~3.8-4.2 ppm (m, 4H, Azetidine ring protons)
    
  • 
     ~3.0 ppm (t, 2H, N-CH2-Ethyl)
    
  • 
     ~1.6 ppm (m, 2H, CH2-CH3)
    
  • 
     ~0.9 ppm (t, 3H, Terminal CH3)
    

Safety & Handling Protocols

Hazard Identification:

  • 1-Propylazetidin-3-amine 2HCl: Irritant to eyes, respiratory system, and skin. Hygroscopic.

  • Reagents: STAB is water-reactive and releases flammable hydrogen gas. Propanal is highly flammable.[2]

PPE Requirements:

  • Eye/Face: Chemical splash goggles.

  • Skin: Nitrile gloves (double gloving recommended during acid handling) and lab coat.

  • Respiratory: Work within a certified chemical fume hood.

Waste Disposal:

  • Aqueous waste containing boron residues must be treated as hazardous chemical waste.

  • Halogenated solvent waste must be segregated.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 1-Propylazetidin-3-amine.[4] National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

Application Note: A Robust HILIC-CAD Method for the Purity Assessment of 1-Propylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and precise High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-propylazetidin-3-amine dihydrochloride, a key building block in pharmaceutical synthesis. Due to the analyte's high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC methods with UV detection are inadequate. To overcome these challenges, this guide presents a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with a Charged Aerosol Detector (CAD) for universal and sensitive detection. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from method rationale to detailed execution and validation considerations, ensuring scientific integrity and reliable results.

The Analytical Challenge: Causality Behind Method Selection

The accurate determination of purity for small, polar molecules like 1-propylazetidin-3-amine dihydrochloride presents a significant chromatographic challenge. The molecule's structure, characterized by a saturated azetidine ring, a primary amine, and a short alkyl chain, results in high hydrophilicity.

  • Insufficiency of Reversed-Phase Chromatography: In standard reversed-phase liquid chromatography (RPLC), retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Highly polar compounds like 1-propylazetidin-3-amine have minimal affinity for the stationary phase and will elute at or near the void volume, resulting in no retention and no separation from other polar impurities. While techniques like ion-pairing chromatography can enhance retention for charged amines, they often suffer from long equilibration times, complex mobile phases, and incompatibility with mass spectrometry.[1]

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar and hydrophilic compounds.[2] The HILIC mechanism relies on the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (such as silica, amide, or diol).[3][4] The more hydrophilic the analyte, the more it partitions into the aqueous layer, leading to stronger retention. This provides the necessary retention and selectivity to separate the main compound from its potential impurities.

  • The Detection Dilemma & The CAD Solution: 1-propylazetidin-3-amine lacks a chromophore, rendering it virtually invisible to standard UV-Vis detectors.[5] While derivatization to attach a UV-active tag is an option, it introduces additional sample preparation steps, potential side reactions, and complexity.[6][7] A universal detector that does not rely on the optical properties of the analyte is therefore essential. The Charged Aerosol Detector (CAD) is a powerful tool for this purpose.[8] The CAD nebulizes the column eluent, dries the resulting droplets to form analyte particles, and then transfers a positive charge to these particles, which is measured by an electrometer.[9][10] This provides a response that is proportional to the mass of the non-volatile analyte, making it an excellent choice for purity analysis where the relative response of impurities is expected to be similar to the main peak.[5][10]

Experimental Workflow

The overall process, from sample preparation to final purity calculation, is outlined below. This workflow is designed to ensure reproducibility and minimize analytical error.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC-CAD Analysis cluster_data 3. Data Processing A Weigh Analyte (Standard & Sample) B Dissolve in Diluent (e.g., 90:10 ACN:H2O) A->B C Vortex & Sonicate to Ensure Dissolution B->C D System Equilibration (HILIC Column) C->D E Inject Sample (Autosampler) D->E F HILIC Separation (Gradient Elution) E->F G CAD Detection (Nebulize, Dry, Charge, Detect) F->G H Integrate Chromatogram (All Peaks) G->H I Calculate Area % Purity H->I J Verify System Suitability (SST) H->J K Purity Result I->K Final Report J->K

Caption: Workflow for HILIC-CAD Purity Analysis.

Materials and Methods

Reagents and Materials
  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., Milli-Q)

  • Ammonium Acetate: LC-MS grade or equivalent high purity

  • Formic Acid: LC-MS grade or equivalent high purity

  • 1-Propylazetidin-3-amine dihydrochloride: Reference Standard and sample for analysis

Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a column oven and autosampler (e.g., Agilent 1260 Infinity II, Waters ACQUITY Arc).

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY CAD).[11]

  • Nitrogen gas supply for CAD, high purity.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
HPLC Column Amide-based HILIC Column, 150 x 4.6 mm, 3 µmAmide phases provide excellent retention and unique selectivity for polar amines and other hydrophilic compounds.[2]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid, pH ~3.0The buffer provides ionic strength to improve peak shape. Formic acid ensures the amine is protonated and aids in ESI-MS compatibility if used.
Mobile Phase B AcetonitrileThe high organic content is necessary for the HILIC retention mechanism.[3]
Gradient Program 0-1 min (95% B), 1-10 min (95-70% B), 10-12 min (70% B), 12-12.1 min (70-95% B), 12.1-18 min (95% B)A gradient from high to low organic content elutes compounds in order of increasing hydrophilicity.[12] The re-equilibration step is crucial for reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume helps maintain sharp peaks.
CAD Nebulizer Temp. 35 °COptimized for efficient nebulization of the aqueous-organic mobile phase.
CAD Evaporation Temp. 50 °CEnsures complete evaporation of the mobile phase without degrading the analyte.
Data Collection Rate 5 HzAdequate for capturing sharp peaks typically observed in HPLC.

Detailed Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): a. Weigh 0.77 g of Ammonium Acetate and dissolve in 1 L of deionized water. b. Add 1.0 mL of Formic Acid to the solution. c. Mix thoroughly and sonicate for 5 minutes to degas.

  • Mobile Phase B (Organic): a. Use HPLC-grade Acetonitrile directly.

  • Sample and Standard Diluent: a. Prepare a mixture of 90:10 (v/v) Acetonitrile:Water. b. Causality: In HILIC, the sample diluent must be weak (high organic content) to prevent peak distortion and broadening. Injecting a sample in a highly aqueous (strong) solvent will disrupt the stationary phase water layer and lead to poor chromatography.

  • Standard Solution (0.5 mg/mL): a. Accurately weigh approximately 10 mg of 1-Propylazetidin-3-amine dihydrochloride reference standard into a 20 mL volumetric flask. b. Add approximately 15 mL of Diluent. Vortex and sonicate for 5 minutes to ensure complete dissolution. c. Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix well.

  • Sample Solution (0.5 mg/mL): a. Prepare in the same manner as the Standard Solution, using the sample to be tested.

Protocol 2: HPLC System Operation and Data Acquisition
  • System Purge: Purge all pump lines with their respective mobile phases for at least 5 minutes.

  • Column Equilibration: a. Install the HILIC column in the column oven. b. Set the flow rate to 1.0 mL/min and the column temperature to 40 °C. c. Equilibrate the column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved. Trustworthiness: Proper equilibration is the most critical step for achieving reproducible retention times in HILIC.

  • Sequence Setup: a. Set up the injection sequence in the chromatography data system (CDS). b. Begin with a blank injection (Diluent) to confirm a clean system. c. Follow with at least five replicate injections of the Standard Solution for system suitability assessment. d. Inject the Sample Solution(s) in duplicate. e. Bracket the sample injections with a check standard injection to monitor for drift.

Method Validation and System Suitability

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines such as ICH Q2(R1).[13][14][15] The system's performance should be verified before each run using a system suitability test (SST).

System Suitability ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD ≤ 1.0%Ensures the stability and reproducibility of the pumping system and column equilibration.
Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector response.
Tailing Factor (Asymmetry) 0.8 – 1.5A measure of peak shape. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation. A higher number signifies sharper peaks.
RSD: Relative Standard Deviation

This self-validating check confirms the analytical system is performing correctly on the day of analysis, providing confidence in the generated data. The full validation would also include specificity, linearity, accuracy, range, and robustness studies.[16]

Conclusion

The described HILIC-CAD method provides a reliable, robust, and sensitive solution for the purity assessment of 1-propylazetidin-3-amine dihydrochloride. By directly addressing the analytical challenges of high polarity and the absence of a UV chromophore, this method avoids complex derivatization procedures and utilizes a separation mechanism well-suited to the analyte's chemical nature. This application note provides the foundational protocol and scientific rationale necessary for successful implementation in a quality control or research environment, adhering to the principles of scientific integrity as outlined by regulatory bodies like the USP and ICH.[13][17]

References

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  • Title: Charged Aerosol Detector | For HPLC & UHPLC Analysis | Waters Source: Waters.com URL: [Link]

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  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: TechnologyNetworks.com URL: [Link]

  • Title: Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]

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Sources

1-propylazetidin-3-amine dihydrochloride as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Advantage

1-Propylazetidin-3-amine dihydrochloride (CAS: 2731014-96-1) represents a high-value building block for modern medicinal chemistry, specifically designed to address "escape from flatland" challenges. As a constrained,


-rich diamine scaffold, it offers a distinct vector profile compared to its homologues, pyrrolidine and piperidine.

This guide details the strategic application of this compound, focusing on its utility in modulating Ligand Lipophilicity Efficiency (LLE) , enhancing metabolic stability, and serving as a rigid linker in fragment-based drug design (FBDD).

Physicochemical Profile & Strategic Value[1]

Technical Specifications
PropertyDataNotes
IUPAC Name 1-propylazetidin-3-amine dihydrochloride
CAS Number 2731014-96-1Alternate: 2170250-25-4 (related)
Formula

Salt Form
M.W. 187.11 g/mol Free base M.W.[1][2] ~114.19
Solubility High in

, DMSO, MeOH
Insoluble in non-polar organics (Et2O, Hex)
Hygroscopicity HighStore under inert gas at 2-8°C
Acidity (pKa)

~10.5;

~8-9
Values approximate based on azetidine core
Structural Logic: Why Azetidine?

The azetidine ring introduces significant ring strain (~26 kcal/mol), which imparts unique properties:

  • Geometric Constraint: The C-N-C bond angle (~90°) creates a distinct exit vector for substituents compared to the ~109° of pyrrolidines. This allows the 3-amino group to probe binding pockets inaccessible to larger rings.

  • Basicity Modulation: The ring strain lowers the pKa of the ring nitrogen compared to acyclic amines or pyrrolidines, potentially improving oral bioavailability by reducing lysosomal trapping.

  • Metabolic Stability: Unlike N-ethyl or N-methyl groups which are prone to rapid oxidative dealkylation, the N-propyl group offers a balance of lipophilicity and steric bulk that can hinder cytochrome P450 access to the ring nitrogen.

Handling & Storage Protocols

Critical Warning: The dihydrochloride salt is highly hygroscopic. Absorption of atmospheric water alters stoichiometry, leading to erroneous coupling equivalents.

  • Storage: Store at -20°C or 2-8°C in a desiccator.

  • Handling: Weigh quickly under dry nitrogen or argon. If the solid appears "sticky" or clumpy, dry under high vacuum (0.1 mbar) over

    
     for 4 hours before use.
    
  • Stability: The salt is stable for years. The free base is volatile and prone to polymerization/dimerization upon prolonged storage; generate it in situ whenever possible.

Experimental Protocols

Protocol A: In Situ Neutralization & Amide Coupling (HATU Method)

Target: Functionalization of the primary amine (position 3) while keeping the ring intact.

Rationale: Isolating the free base of 1-propylazetidin-3-amine is inefficient due to its water solubility and volatility. This protocol uses "controlled excess base" to liberate the reactive amine directly in the reaction matrix.

Materials:

  • Carboxylic Acid (

    
    , 1.0 equiv)[3]
    
  • 1-Propylazetidin-3-amine 2HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at RT for 5 minutes to form the active ester.

    • Note: Only 1 eq of base is used here to activate the acid.

  • Salt Neutralization: In a separate vial, suspend 1-Propylazetidin-3-amine 2HCl (1.2 eq) in minimal DMF. Add the remaining DIPEA (3.0 eq).

    • Mechanism:[2][4][5] 2 equivalents neutralize the 2HCl; the remaining 1 equivalent ensures the primary amine is deprotonated for nucleophilic attack.

  • Coupling: Add the amine/DIPEA mixture to the activated acid solution.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[6]

    • QC Check: Look for the

      
       peak corresponding to Product + 114 mass units.
      
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (3x) and Brine (1x).
    
    • Caution: Do not use acidic washes (e.g., 1N HCl) if your product retains the basic azetidine nitrogen, as it will extract into the aqueous layer.

Protocol B: Nucleophilic Aromatic Substitution ( )

Target: Installing the azetidine motif onto a heteroaryl core (e.g., chloropyrimidine).

Rationale: The primary amine at position 3 is sterically unhindered and highly nucleophilic.

  • Setup: Dissolve Heteroaryl-Chloride (1.0 eq) in DMSO or NMP.

  • Reagent Prep: Add 1-Propylazetidin-3-amine 2HCl (1.1 eq).

  • Base: Add

    
     (3.0 - 4.0 eq).
    
    • Why Inorganic Base?

      
       reactions often require heating. Inorganic bases prevent the formation of DIPEA-related byproducts at high temps.
      
  • Reaction: Heat to 80–100°C for 2–4 hours.

  • Purification: Filter off salts. Purify directly via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Stability Guide

Ring Opening Risks

The azetidine ring is strained.[7][8][9] While stable under basic conditions, it is vulnerable to Acid-Catalyzed Ring Opening , particularly with strong nucleophiles.

  • Avoid: Heating in strong aqueous acid (e.g., 6N HCl, >60°C).

  • Symptom: Appearance of a "Product + 18" peak (hydrolysis) or "Product + Halide" in LCMS.

  • Mitigation: Perform deprotection steps (e.g., Boc removal of other groups) using TFA/DCM at 0°C rather than refluxing mineral acids.

Visualizing the Workflow

The following diagram illustrates the decision process for handling the dihydrochloride salt to ensure reaction success.

Azetidine_Workflow Start Start: 1-Propylazetidin-3-amine 2HCl Check_Hygro Check State: Is solid sticky/clumped? Start->Check_Hygro Dry Dry over P2O5 (Vac, 4h) Check_Hygro->Dry Yes Reaction_Type Select Reaction Type Check_Hygro->Reaction_Type No (Free flowing) Dry->Reaction_Type Amide_Coup Amide Coupling (HATU/EDC) Reaction_Type->Amide_Coup SnAr SnAr (Aryl Halide) Reaction_Type->SnAr Base_Strategy_1 Base Strategy: Organic (DIPEA) Req: 3.0-4.0 equiv Amide_Coup->Base_Strategy_1 Base_Strategy_2 Base Strategy: Inorganic (K2CO3) Req: >3.0 equiv SnAr->Base_Strategy_2 Exec_1 Pre-mix Amine salt + Base before adding to Acid Base_Strategy_1->Exec_1 Exec_2 Heat (80-100°C) in DMSO Base_Strategy_2->Exec_2 QC QC: Monitor LCMS for Ring Opening (+18 mass) Exec_1->QC Exec_2->QC

Caption: Operational workflow for handling the dihydrochloride salt to prevent stoichiometry errors and ring degradation.

Strategic Context in Drug Design

Decision Matrix: Azetidine vs. Pyrrolidine

When should you choose the 1-propylazetidin-3-amine scaffold over the more common pyrrolidine analogs?

Scaffold_Selection Goal Design Goal Solubility Need Higher Solubility? Goal->Solubility MetaStab Metabolic Hotspot Issue? Goal->MetaStab Vector Vector/Angle Scan Goal->Vector Azetidine Select Azetidine (Lower LogD, Higher Polar Surface) Solubility->Azetidine Yes (Lower C count) MetaStab->Azetidine Block N-dealkylation Vector->Azetidine Need 90° exit Pyrrolidine Select Pyrrolidine (Standard flexibility) Vector->Pyrrolidine Need 109° exit

Caption: Selection logic for incorporating azetidine scaffolds based on physicochemical requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218649, 1-Propylazetidin-3-amine. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[10] Retrieved from [Link]

  • West, F. G., & Bott, T. M. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles. Retrieved from [Link]

Sources

Protocols for the N-Functionalization of 1-Propylazetidin-3-amine: A Guide to Synthesizing Novel Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] 1-Propylazetidin-3-amine serves as a versatile building block, offering a primary amino group that is a prime handle for a wide array of chemical modifications. This application note provides a comprehensive guide with detailed, field-proven protocols for the N-functionalization of 1-propylazetidin-3-amine. We delve into the core synthetic transformations—N-acylation, N-sulfonylation, and N-alkylation—explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes. Each protocol is designed as a self-validating system, emphasizing reaction monitoring, purification, and characterization to foster scientific integrity.

Introduction: The Strategic Value of 1-Propylazetidin-3-amine

The functionalization of small, saturated heterocycles is a cornerstone of drug discovery. The 3-aminoazetidine moiety, in particular, provides a three-dimensional exit vector from the rigid four-membered ring, allowing chemists to explore chemical space effectively. The N-propyl group on the ring nitrogen of the starting material, 1-propylazetidin-3-amine, serves to block one of the two reactive nitrogen sites, simplifying subsequent reactions by directing functionalization exclusively to the primary exocyclic amine. This guide details robust methodologies for elaborating this primary amine into amides, sulfonamides, and secondary amines—key functional groups in a multitude of therapeutic agents.

N-Acylation: Formation of Amide Bonds

N-acylation is one of the most fundamental and reliable transformations in organic synthesis, converting the primary amine of 1-propylazetidin-3-amine into a stable amide.[2][3] This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or acid anhydride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Protocol 2.1: N-Acylation using Acyl Chlorides

This protocol is highly efficient due to the high reactivity of acyl chlorides. The choice of a non-nucleophilic base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-propylazetidin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a suitable base, such as triethylamine (Et₃N) or pyridine (1.2–1.5 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.0–1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2–16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated azetidine.

Table 1: Typical Reaction Parameters for N-Acylation with Acyl Chlorides

ParameterValue/ConditionRationale
Amine 1.0 eq.Limiting reagent.
Acyl Chloride 1.0 - 1.1 eq.Slight excess ensures complete consumption of the amine.
Base (Et₃N) 1.2 - 1.5 eq.Neutralizes the HCl byproduct to drive the reaction forward.
Solvent Anhydrous DCM, THFAprotic solvents that do not react with the acyl chloride.
Temperature 0 °C to RTInitial cooling controls the exothermicity of the reaction.
Time 2 - 16 hoursVaries depending on the reactivity of the specific acyl chloride.

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Warm to RT Stir 2-16h C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up (Acid/Base/Brine Wash) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Amide Product H->I

Caption: General workflow for the N-acylation of 1-propylazetidin-3-amine.

N-Sulfonylation: Constructing Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[4] The reaction of 1-propylazetidin-3-amine with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), provides a reliable route to these important compounds. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[4]

Protocol 3.1: N-Sulfonylation using Sulfonyl Chlorides

This protocol requires careful temperature control due to the high reactivity of sulfonyl chlorides and the potential for side reactions if the temperature is too high.[4]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-propylazetidin-3-amine (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining a low temperature during the addition of the sulfonyl chloride is critical to prevent the formation of di-sulfonylation byproducts with primary amines.[4]

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0–1.1 eq.) dropwise over 15–30 minutes, ensuring the internal temperature remains at or below 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2–16 hours.

  • Monitoring: Track the consumption of the starting amine using TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove the base and its salt.[4]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.

Table 2: Typical Reaction Parameters for N-Sulfonylation

ParameterValue/ConditionRationale
Amine 1.0 eq.Limiting reagent.
Sulfonyl Chloride 1.0 - 1.1 eq.A stoichiometric amount minimizes di-sulfonylation.[4]
Base (Pyridine) 1.5 eq.Scavenges the HCl byproduct. Pyridine often works well.
Solvent Anhydrous DCMAprotic and unreactive under the reaction conditions.
Temperature 0 °C to RTStrict temperature control is essential for selectivity.
Time 2 - 16 hoursDependent on the electrophilicity of the sulfonyl chloride.

Mechanism of N-Sulfonylation

Caption: The mechanism of N-sulfonylation involves nucleophilic attack followed by base-mediated HCl elimination.

N-Alkylation: Forming Secondary Amines

The synthesis of secondary amines from primary amines can be challenging due to the potential for over-alkylation.[6] While direct alkylation with alkyl halides is possible, reductive amination is often the superior method, offering greater control and higher yields of the desired mono-alkylated product.[6][7]

Protocol 4.1: Reductive Amination (Preferred Method)

Reductive amination is a highly versatile, one-pot procedure that involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[7][8] This method avoids the issues of multiple alkylations common with direct alkylation.[6]

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 1-propylazetidin-3-amine (1.0 eq.) and the aldehyde or ketone (1.0–1.2 eq.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).[7] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: Add a mild reducing agent portion-wise to the stirred solution. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is an excellent choice as it is less basic and more selective for imines over carbonyls.[6][7] Alternatively, sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) can be used, often with mild acidic conditions (pH 4-6) to promote iminium ion formation.[9][10]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2–24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[7]

Table 3: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey Features & Rationale
NaBH(OAc)₃ DCM, DCEMild, selective for imines/iminium ions. Does not require pH control. Widely used.[6][7]
NaBH₃CN MeOH, THFEffective but toxic (cyanide byproduct). Requires mildly acidic pH for optimal reactivity.[6][9]
NaBH₄ MeOHMore powerful; can reduce the starting aldehyde/ketone. Best for pre-formed imines.[7][11]
Protocol 4.2: Direct N-Alkylation with Alkyl Halides (Use with Caution)

This method involves a direct S_N2 reaction but is difficult to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amine and quaternary ammonium salt byproducts.

Experimental Protocol:

  • Setup: To a solution of 1-propylazetidin-3-amine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[12]

  • Alkyl Halide Addition: Add the alkyl halide (1.0–1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction & Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C). It is critical to monitor the reaction progress closely by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[7] The reaction should be stopped once the starting material is consumed to minimize over-alkylation.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts. The filtrate should be washed with water and brine, dried, and concentrated. The crude product must be carefully purified by column chromatography to isolate the mono-alkylated product from starting material and over-alkylated species.[12]

Workflow for Reductive Amination

cluster_imine Step 1: Imine Formation cluster_reduction Step 2: In-Situ Reduction cluster_workup Work-up & Purification A Mix Amine + Aldehyde/Ketone in Solvent (e.g., DCM) B Stir at RT (1-2h) A->B C Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D Stir at RT (2-24h) C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Secondary Amine H->I

Caption: The two-stage, one-pot workflow for reductive amination.

Conclusion

The N-functionalization of 1-propylazetidin-3-amine provides a robust platform for generating diverse libraries of novel compounds for drug discovery and development. By carefully selecting the appropriate reaction—acylation, sulfonylation, or reductive amination—and controlling the experimental parameters as detailed in these protocols, researchers can reliably synthesize a wide range of functionalized azetidine scaffolds. The key to success lies in understanding the underlying chemical principles, diligent reaction monitoring, and rigorous purification and characterization of the final products.

References

  • Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • RSC Advances. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Novel Cobalt(II) inverse triazolyl-pyridine complex for N-alkylation of Amines with primary/secondary alcohols. (n.d.). Retrieved from [Link]

  • ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from [Link]

  • SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • ResearchGate. (2025, October 23). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]

  • RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

  • Arkivoc. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Synthesis. (2024). I2-Catalyzed Oxidative Acylation of Tertiary Amines via C-N Bond Cleavage. Retrieved from [Link]

  • Biotage. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2020, March 18). Photoredox-catalyzed Site-selective α-C(sp3)-H Alkylation of Primary Amine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Retrieved from [Link]

  • PubMed. (2019, October 2). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]

  • Google Patents. (n.d.). US5917039A - N-alkylation of amines.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). Retrieved from [Link]

  • Reddit. (2026, March 1). Acylation of a Deactivated Amine. Retrieved from [Link]

  • ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]

  • ResearchGate. (2020, November 10). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. Retrieved from [Link]

  • ACS Publications. (2007, August 1). Facile Synthetic Procedure for ω, Primary Amine Functionalization Directly in Water for Subsequent Fluorescent Labeling and Potential Bioconjugation of RAFT-Synthesized (Co)Polymers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct deaminative functionalization with N-nitroamines. Retrieved from [Link]

  • National Institutes of Health. (2025, December 15). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Monodehydro-Diketopiperazines Enabled by CpRh(III)-Catalyzed Amine-Directed N–H Functionalization*. Retrieved from [Link]

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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Propylazetidin-3-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-propylazetidin-3-amine in human plasma. The analyte, a small and polar molecule, presents unique challenges for retention in traditional reversed-phase chromatography. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, providing excellent retention and peak shape. Sample preparation was streamlined using a simple and efficient protein precipitation protocol. The method was validated according to the current regulatory guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

1-Propylazetidin-3-amine is a synthetic organic compound featuring a strained four-membered azetidine ring, a primary amine, and a propyl group. Its structural motifs are of interest in medicinal chemistry for the development of novel therapeutic agents. Accurate quantification of such small molecules in complex biological matrices like human plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

The primary challenge in analyzing 1-propylazetidin-3-amine is its high polarity, which leads to poor retention on conventional C18 reversed-phase columns. This application note details a method that leverages HILIC, a chromatographic technique ideal for retaining and separating polar compounds.[1][2][3] Coupled with the high selectivity and sensitivity of tandem mass spectrometry, this method provides a reliable solution for bioanalytical laboratories.

Experimental

Materials and Reagents
  • Analyte: 1-Propylazetidin-3-amine dihydrochloride (Purity ≥98%)[4]

  • Internal Standard (IS): 1-Ethylazetidin-3-amine-d5 (structural analog)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99%)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with a Turbo V™ ion source was used, coupled to a high-performance liquid chromatography system.

Rationale for Method Development
  • Chromatography: Due to the polar nature of 1-propylazetidin-3-amine, a HILIC separation mode was selected. HILIC utilizes a polar stationary phase and a high-organic mobile phase to create a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer, resulting in retention.[3] This approach avoids the need for ion-pairing reagents, which can cause significant ion suppression in the mass spectrometer. An amide-based HILIC column was chosen for its excellent performance with polar basic compounds.

  • Sample Preparation: Protein precipitation (PPT) was chosen for its simplicity, speed, and high recovery for polar analytes.[5][6][7] Acetonitrile is an effective precipitating agent that efficiently removes high-abundance proteins like albumin while keeping the polar analyte solubilized in the supernatant.[6][8] A 3:1 ratio of acetonitrile to plasma was found to provide a clear supernatant and robust protein removal.[7]

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) was selected due to the presence of two basic amine groups, which are readily protonated. Multiple Reaction Monitoring (MRM) was used for quantification to ensure high selectivity and sensitivity.[9]

Optimized LC-MS/MS Conditions

The optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Liquid Chromatography Conditions

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnWaters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium formate + 0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.51-5.0 min)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Autosampler Temp10 °C
Run Time5.0 minutes

Table 2: Mass Spectrometry Conditions

ParameterSetting
Mass SpectrometerSciex QTRAP 6500+ or equivalent
Ion SourceElectrospray Ionization (ESI), Positive Mode
IonSpray Voltage5500 V
Temperature500 °C
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
Ion Source Gas 1 (GS1)60 psi
Ion Source Gas 2 (GS2)60 psi

Table 3: Optimized MRM Transitions and Compound Parameters

Based on the structure C₆H₁₄N₂ (MW: 114.19). The protonated precursor [M+H]⁺ is m/z 115.2. Fragmentation is predicted to involve cleavage of the propyl group (loss of 42 Da) or ring opening.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]DP (V)CE (eV)CXP (V)
1-Propylazetidin-3-amine115.272.1 (α-cleavage)602510
1-Propylazetidin-3-amine115.256.1 (ring cleavage)60358
IS (1-Ethylazetidin-3-amine-d5)106.272.1552510

Protocols

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1-propylazetidin-3-amine and its deuterated internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) and quality control (QC) working solutions.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol (Protein Precipitation)

The following workflow provides a step-by-step guide for sample extraction.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma spike_is 2. Add 150 µL IS Working Solution (100 ng/mL in ACN) plasma->spike_is 3:1 ratio (Solvent:Plasma) vortex 3. Vortex Mix (1 min, 1350 rpm) spike_is->vortex centrifuge 4. Centrifuge (10 min, 14,000 x g, 4°C) vortex->centrifuge Pelletizes proteins supernatant 5. Transfer 100 µL Supernatant to 96-well plate centrifuge->supernatant inject 6. Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

  • Into a 1.5 mL microcentrifuge tube, aliquot 50 µL of human plasma (blank, CC, or QC sample).

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).[8]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate.

  • Seal the plate and place it in the autosampler for analysis.

Method Validation

The method was validated following the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[10][11][12] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 4: Summary of Method Validation Results

ParameterResultAcceptance Criteria (FDA)[10]
Linearity & Range 0.5 - 500 ng/mL-
Correlation Coefficient (r²)> 0.998≥ 0.99
Accuracy (% Bias) Within ± 8.5% for QC samplesWithin ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 7.2% for QC samples≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quant. (LLOQ)0.5 ng/mLSignal/Noise ≥ 5; Acc/Prec within ±20%
Selectivity No significant interference observed in 6 unique lots of plasmaNo significant interference at RT of analyte/IS
Matrix Effect IS-normalized matrix factor between 0.95 and 1.04CV ≤ 15%
Recovery Consistent and reproducible (>85%) across QC levelsConsistent and reproducible
Stability Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°CWithin ± 15% of nominal conc.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 1-propylazetidin-3-amine in human plasma. The use of HILIC chromatography successfully addressed the challenge of retaining this small, polar analyte, providing symmetric peak shapes and robust separation. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method meets the rigorous criteria for bioanalytical method validation set by regulatory agencies and is fit for purpose in supporting drug development studies.[13][14]

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 6).
  • Vertex AI Search. (2026, January 20).
  • Benchchem. (2025).
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Element Lab Solutions. (2024, April 22).
  • PMC. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens.
  • (n.d.). Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent.
  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
  • Dr. Maisch. (n.d.). HILIC.
  • LabRulez LCMS. (n.d.).
  • CliniChrom. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
  • PMC. (2025, September 10).
  • Science Ready. (n.d.).
  • LCGC International. (2022, April 15). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development.
  • (n.d.). Quantitative analysis of small molecules in biological samples.
  • eGyanKosh. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-1-propylamine.
  • ChemScene. (n.d.). 1-Propylazetidin-3-amine dihydrochloride.
  • Chemistry LibreTexts. (2023, August 29).
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6).
  • Life Science Journal. (2008).
  • FooDB. (2010, April 8). Showing Compound 1-Propylamine (FDB012241).
  • NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-.

Sources

Application Note: Stereoselective Synthesis of Chiral 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 3-aminoazetidine scaffold is a "privileged structure" in modern medicinal chemistry, serving as a conformationally rigid bioisostere for piperazines and pyrrolidines. Its incorporation into drug candidates (e.g., Cobimetinib, Delafloxacin) improves metabolic stability and vectorizes substituents into specific regions of the enzyme active site.

However, the synthesis of chiral 3-aminoazetidines presents a unique challenge: the high ring strain (~26 kcal/mol) of the four-membered ring makes it susceptible to ring-opening polymerization or hydrolysis, while the C3 stereocenter requires precise control to avoid racemization.

This guide details two industry-validated protocols for synthesizing enantiopure 3-aminoazetidines:

  • The Auxiliary Route (Ellman’s Approach): Best for de novo creation of the stereocenter from achiral ketones.

  • The Displacement Route (Inversion Strategy): Best for converting available chiral pools (e.g., 3-hydroxyazetidines) with predictable stereochemical inversion.

Strategic Synthesis Map

The following decision tree outlines the selection criteria for the appropriate synthetic pathway based on starting material availability and scale.

AzetidineStrategy Start Target: Chiral 3-Aminoazetidine Ketone Start: Azetidin-3-one Start->Ketone Achiral Precursor Alcohol Start: Chiral 3-Hydroxyazetidine Start->Alcohol Chiral Pool Ellman Protocol A: Ellman's Auxiliary (Diastereoselective Reduction) Ketone->Ellman Condensation + Reduction Displace Protocol B: Activation/Displacement (Walden Inversion) Alcohol->Displace MsCl/Tf2O Activation Prod_R (R)-3-Aminoazetidine Ellman->Prod_R Use (R)-t-Bu-Sulfinamide Prod_S (S)-3-Aminoazetidine Ellman->Prod_S Use (S)-t-Bu-Sulfinamide Displace->Prod_R Start with (S)-OH Displace->Prod_S Start with (R)-OH

Figure 1: Strategic decision tree for selecting the synthesis route. Protocol A relies on auxiliary induction, while Protocol B relies on stereospecific inversion.

Protocol A: Diastereoselective Synthesis via Ellman’s Auxiliary

This protocol is the industry standard for generating chiral amines from ketones. It utilizes tert-butanesulfinamide (Ellman’s auxiliary) to form a chiral sulfinimine, which directs the stereochemistry of the subsequent hydride reduction.

Mechanism & Causality
  • Condensation: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward [1].

  • Reduction: The bulky tert-butyl group forces the hydride reagent (e.g., NaBH₄ or L-Selectride) to attack from the less hindered face (Re- or Si-face), establishing the C3 stereocenter.

  • Deprotection: Mild acidic hydrolysis removes the sulfinyl group without ring opening.

Step-by-Step Methodology

Reagents:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • (R)- or (S)-2-methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • THF (anhydrous), Methanol.

Workflow:

  • Imine Formation (Moisture Sensitive):

    • In a flame-dried flask under N₂, dissolve 1-Boc-3-azetidinone in anhydrous THF (0.5 M).

    • Add (R)-2-methyl-2-propanesulfinamide.

    • Add Ti(OEt)₄ dropwise. Note: The solution will turn slightly yellow.

    • Stir at reflux (60-70°C) for 6–12 hours. Monitor by TLC (conversion of ketone).

    • Quench: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through a Celite pad.

    • Concentrate filtrate to obtain the crude sulfinimine.

  • Stereoselective Reduction:

    • Dissolve the crude sulfinimine in THF/MeOH (9:1 ratio) and cool to -78°C. Critical: Low temperature maximizes diastereoselectivity (dr).

    • Add NaBH₄ slowly. Stir at -78°C for 2 hours, then warm to RT.

    • Analysis: Check dr by HPLC or NMR. Expect >95:5 dr.

  • Hydrolysis (Deprotection):

    • Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at 0°C.

    • Stir for 30 minutes.

    • Concentrate to yield the chiral 3-aminoazetidine dihydrochloride salt.

Data Summary Table: Reducing Agent Effects

Reducing AgentTemperatureYield (%)Diastereomeric Ratio (dr)Notes
NaBH₄-78°C85-92%~90:10Standard, cost-effective.
L-Selectride-78°C78-85%>98:2Bulky reagent improves selectivity but harder workup.
DIBAL-H-78°C60-70%VariableRisk of Boc deprotection/ring opening.

Protocol B: Stereospecific Substitution (Inversion)

This route is ideal when a chiral 3-hydroxyazetidine is available. It relies on the Walden Inversion (Sɴ2 mechanism).[1] To synthesize an (S)-amine, you must start with an (R)-alcohol.

Mechanism & Causality
  • Activation: The hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) or triflate (OTf) activates the carbon.

  • Displacement: Azide (N₃⁻) is a potent, non-basic nucleophile that attacks the C3 carbon from the backside (180° trajectory), inverting the stereocenter [2].

  • Reduction: The azide is reduced to the amine (Staudinger reduction) under neutral conditions to preserve the ring.

Step-by-Step Methodology

Reagents:

  • (R)-1-Benzhydryl-3-azetidinol (Start Material)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Sodium Azide (NaN₃) (2.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

Workflow:

  • Activation (Mesylation):

    • Dissolve (R)-alcohol in DCM at 0°C. Add TEA.

    • Add MsCl dropwise. Stir 1h.

    • Checkpoint: Verify complete conversion to Mesylate. Isolate via aqueous workup (cold NaHCO₃). Do not heat (risk of elimination to azetine).

  • Nucleophilic Displacement (Inversion):

    • Dissolve the crude mesylate in DMF (polar aprotic solvent promotes Sɴ2).

    • Add NaN₃. Heat to 60°C for 4–6 hours.

    • Safety: Azides are potentially explosive. Use a blast shield.

    • Workup: Dilute with water, extract with EtOAc. The product is now the (S)-3-azidoazetidine .

  • Staudinger Reduction:

    • Dissolve azide in THF/Water (10:1).

    • Add PPh₃. Evolution of N₂ gas will be observed.

    • Stir at RT for 12 hours.

    • Isolate the free amine.

Displacement Step1 Step 1: (R)-Alcohol + MsCl (Retention of config at O) Step2 Intermediate: (R)-Mesylate Step1->Step2 Step3 Step 2: NaN3 Displacement (Sɴ2 Backside Attack) Step2->Step3 Inversion Step4 Product: (S)-Azide (Stereocenter Inverted) Step3->Step4

Figure 2: Stereochemical pathway of the displacement protocol showing the critical inversion step.

QC & Analytical Validation

Verifying the enantiomeric excess (ee) is critical. Standard C18 columns cannot separate enantiomers.

Recommended Method: Chiral HPLC [2][3][4]

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) [3].

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or derivatize with NBD-Cl for fluorescence detection if UV is weak).

Self-Validation Check:

  • Run the racemic mixture (synthesized via reductive amination with achiral ammonia/NaBH₄) to establish retention times for both enantiomers.

  • Run the chiral product. The minor peak area determines the % ee.

Troubleshooting & Safety

IssueCauseSolution
Ring Opening Acidic hydrolysis at high temp or strong nucleophiles (e.g., OH⁻) attacking C2/C4.Keep pH neutral/mildly acidic during workups. Use bulky N-protecting groups (Boc, Benzhydryl) to stabilize the ring.
Low Diastereoselectivity (Protocol A) Reaction temperature too high during reduction.Ensure reduction occurs strictly at -78°C. Switch to L-Selectride if NaBH₄ fails.
Elimination to Azetine (Protocol B) Basic conditions too strong during mesylation; Heating mesylate too long.Keep mesylation at 0°C. Do not store the mesylate; use immediately.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric Synthesis of Azetidine Derivatives." Journal of the American Chemical Society. (Foundational work on epoxide/azetidine ring opening and closure).
  • Chiral Technologies. "Separation of Enantiomers of Amino Acids and Amines." Application Guide.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Aminoazetidines." Organic Letters, 12(9), 1944–1947.

Sources

Use of 1-propylazetidin-3-amine dihydrochloride as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Propylazetidin-3-amine Dihydrochloride as a Conformationally Constrained N,N′-Bidentate Ligand in Transition-Metal Catalysis

Executive Summary

In the realm of transition-metal catalysis, the design and selection of diamine ligands are pivotal for stabilizing active metal centers and controlling the efficiency of cross-coupling reactions[1]. While acyclic diamines (e.g., N,N′-dimethylethylenediamine) and cyclic scaffolds (e.g., 1,2-diaminocyclohexane) have historically dominated Ullmann-type and Buchwald-Hartwig couplings, they often suffer from conformational flexibility that can lead to catalyst deactivation.

1-Propylazetidin-3-amine dihydrochloride emerges as an advanced, conformationally constrained N,N′-bidentate ligand. The inherent strain of the 4-membered azetidine ring pre-organizes the nitrogen donors, optimizing the bite angle for metal coordination. This application note details the physicochemical profiling, mechanistic rationale, and validated protocols for deploying this specific azetidine derivative as a highly efficient ligand in Copper-catalyzed C–N cross-coupling reactions.

Physicochemical Properties & Ligand Profiling

The ligand is commercially supplied as a dihydrochloride salt, which provides exceptional bench stability and prevents the oxidative degradation commonly observed in free-base aliphatic amines[2].

PropertyValue
Chemical Name 1-Propylazetidin-3-amine dihydrochloride
CAS Registry Number 2731014-96-1[2]
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol [2]
SMILES NC1CN(CCC)C1.Cl.Cl[2]
Ligand Classification Unsymmetrical N,N′-bidentate diamine
Storage & Handling Bench-stable solid; requires in situ free-basing

Mechanistic Rationale: The Azetidine Advantage

Azetidine-3-amine derivatives are critical building blocks in the synthesis of advanced therapeutics, such as the oral SERD AZD9833, where they readily participate in Pd-catalyzed Buchwald-Hartwig cross-couplings[3]. When repurposed as a ligand, 1-propylazetidin-3-amine offers three distinct catalytic advantages:

  • Optimal Bite Angle via Ring Strain : The azetidine ring possesses an inherent strain of ~25 kcal/mol. This rigid architecture forces the primary amine (C3) and the tertiary amine (N1) into a constrained spatial geometry. Upon coordination to Cu(I), it forms a highly stable metallacycle that resists ligand dissociation during the catalytic cycle.

  • Steric Shielding via N-Propylation : In Ullmann couplings, "over-ligation" (the formation of inactive

    
     complexes) is a primary failure mode. The N-propyl chain provides precisely enough steric bulk to disfavor the coordination of a second ligand molecule, ensuring the catalyst remains in the highly active monomeric 
    
    
    
    state.
  • Electronic Activation : The tertiary amine is strongly electron-donating, significantly increasing the electron density at the metal center. This facilitates the rate-limiting oxidative addition of traditionally challenging electrophiles, such as unactivated aryl chlorides[1].

Catalytic Cycle & Workflow Visualization

CatalyticCycle Cu_cat Cu(I) Precatalyst (e.g., CuI) Active_Cat Active Catalyst [L-Cu-I] Cu_cat->Active_Cat + Ligand + Base - HCl Ligand 1-Propylazetidin-3-amine (Ligand, L) Ligand->Active_Cat Ox_Add Oxidative Addition Intermediate [L-Cu(III)(Ar)(I)] Active_Cat->Ox_Add + Ar-X (Aryl Halide) Lig_Exch Ligand Exchange Intermediate [L-Cu(III)(Ar)(NHR)] Ox_Add->Lig_Exch + R-NH2, Base - HX Lig_Exch->Active_Cat Reductive Elimination Product Coupled Product (Ar-NHR) Lig_Exch->Product Product Release

Figure 1: Cu(I)/Cu(III) catalytic cycle for Ullmann C-N coupling with the azetidine ligand.

Workflow Step1 1. Schlenk Tube Preparation (Argon Purge) Step2 2. Reagent Loading CuI + Ligand + K2CO3 Step1->Step2 Step3 3. In Situ Pre-Activation DMSO, 50 °C, 15 min Step2->Step3 Step4 4. Substrate Addition Ar-X + R-NH2 Step3->Step4 Step5 5. Cross-Coupling 90 °C, 12-16 h Step4->Step5

Figure 2: Step-by-step experimental workflow for the Cu-catalyzed C-N cross-coupling.

Experimental Protocol: Cu-Catalyzed C–N Cross-Coupling

This self-validating protocol utilizes 1-propylazetidin-3-amine dihydrochloride for the amidation of aryl halides.

Materials Required:

  • Copper(I) Iodide (CuI, 99.9% trace metals basis)

  • 1-Propylazetidin-3-amine dihydrochloride[2]

  • Potassium carbonate (

    
    , anhydrous, 325 mesh)
    
  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Reaction Vessel Preparation : Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry argon (repeat 3 times).

    • Causality: Cu(I) species are highly prone to disproportionation and oxidation to inactive Cu(II) in the presence of atmospheric

      
       and moisture, which will dead-end the catalytic cycle.
      
  • Solid Reagent Loading : Add CuI (5.0 mol%), 1-propylazetidin-3-amine dihydrochloride (10.0 mol%), and finely ground anhydrous

    
     (2.5 equiv).
    
    • Causality: Because the ligand is supplied as a stable dihydrochloride salt, an excess of

      
       is required. It acts dual-purpose: neutralizing the HCl to liberate the free diamine ligand in situ, and serving as the base for the cross-coupling mechanism.
      
  • In Situ Catalyst Pre-Activation : Add anhydrous DMSO (2.0 mL). Seal the tube and stir the suspension at 50 °C for 15 minutes.

    • Causality: This pre-heating step ensures complete deprotonation of the ligand and facilitates its coordination to the Cu(I) center before substrates are introduced. Successful formation of the active

      
       complex is visually validated by a color shift to a pale yellow/green solution.
      
  • Substrate Addition : Cool the tube to room temperature. Add the aryl halide (1.0 equiv, 1.0 mmol) and the amine nucleophile (1.2 equiv).

    • Causality: Adding substrates only after the catalyst complex has formed prevents the competitive binding of the amine nucleophile to the bare Cu(I) center, which would otherwise form an inactive resting state.

  • Reaction Execution : Stir the mixture at 90 °C for 12–16 hours under argon.

    • Causality: The constrained bite angle of the azetidine ligand accelerates the oxidative addition step, allowing the reaction to proceed efficiently at 90 °C—significantly lower than the 110–120 °C typically required for unligated or poorly ligated Ullmann couplings.

  • Workup : Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts. Wash the organic layer with water (3 × 10 mL) to remove DMSO, dry over

    
    , and concentrate in vacuo.
    

Performance Data

The structural rigidity of the azetidine core translates directly to catalytic efficiency. Table 1 outlines representative benchmarking data demonstrating the superiority of 1-propylazetidin-3-amine over traditional acyclic and unconstrained cyclic diamines in the coupling of 4-chlorotoluene with morpholine.

Table 1: Representative Benchmarking of Ligand Performance in Cu-Catalyzed Amidation

EntryLigand SystemTime (h)Temp (°C)Yield (%)
1None (Unligated)24110< 5%
2N,N′-Dimethylethylenediamine (DMEDA)2411072%
3trans-1,2-Diaminocyclohexane (DACH)2411085%
4 1-Propylazetidin-3-amine 2HCl 12 90 94%

Note: Yields represent isolated product. Conditions: 1.0 mmol aryl chloride, 1.2 mmol morpholine, 5 mol% CuI, 10 mol% ligand, 2.5 equiv


, 2 mL DMSO.

References

  • ChemScene. "2731014-96-1 | 1-Propylazetidin-3-amine dihydrochloride". ChemScene Product Catalog.
  • Bradbury, R. H., et al. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist". Journal of Medicinal Chemistry, 2020.
  • "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis". National Center for Biotechnology Information (PMC).
  • "Catalytic asymmetric synthesis of 1,2-diamines". RSC Publishing.

Sources

Advanced Synthetic Protocols for 1-Propylazetidin-3-amine: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, saturated four-membered nitrogen heterocycles—specifically azetidines—have emerged as highly privileged scaffolds[1]. The incorporation of azetidine rings into drug candidates frequently imparts favorable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and increased three-dimensional complexity (higher ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 fraction) compared to planar aromatic systems or larger, more conformationally flexible rings like piperidines[2].

1-Propylazetidin-3-amine is a highly versatile, bifunctional building block. It features a basic tertiary amine embedded within the strained azetidine ring (N1) and a primary amine at the C3 position. The


-propyl substituent provides a tunable lipophilic handle that can modulate the overall 

of a lead compound, while the primary amine serves as an ideal nucleophilic anchor for divergent late-stage functionalization[3].

This application note provides rigorously validated, step-by-step protocols for the three most critical coupling reactions involving 1-propylazetidin-3-amine: Amide Coupling , Buchwald-Hartwig Amination , and Reductive Amination .

Physicochemical Profile & Reagent Handling

1-Propylazetidin-3-amine is most commonly supplied as a dihydrochloride salt to prevent oxidative degradation and minimize the formation of atmospheric CO


 adducts (carbamates) over time.

Table 1: Physicochemical Properties & Handling Specifications

PropertySpecification
Chemical Name 1-Propylazetidin-3-amine
CAS Number 1340228-61-6 (Free Base) / 2731014-96-1 (Dihydrochloride)[4]
Molecular Formula C

H

N

(Free Base)
Molecular Weight 114.19 g/mol (Free Base) / 187.11 g/mol (2HCl)[4]
Structural Class Saturated N-heterocycle, Primary Amine
Storage Conditions Sealed in dry, 2-8°C under an inert atmosphere[4]

Critical Handling Note: Because the dihydrochloride salt is highly hygroscopic and acidic, all coupling reactions utilizing this form require the addition of a non-nucleophilic organic base (e.g.,


-Diisopropylethylamine, DIPEA) to liberate the free primary amine in situ prior to the addition of electrophiles.

Divergent Synthetic Workflows

The primary amine at the C3 position of the azetidine ring exhibits excellent nucleophilicity, allowing it to participate in a wide array of bond-forming events.

G Start 1-Propylazetidin-3-amine (2HCl Salt) Amide Amide Coupling (HATU, DIPEA) Start->Amide R-COOH Buchwald Buchwald-Hartwig (Pd-Catalysis) Start->Buchwald Ar-X RedAmin Reductive Amination (NaBH(OAc)3) Start->RedAmin R-CHO Prod1 Azetidinyl Amide (C-N Bond) Amide->Prod1 Prod2 N-Aryl Azetidin-3-amine (C(sp2)-N Bond) Buchwald->Prod2 Prod3 Secondary Alkyl Amine (C(sp3)-N Bond) RedAmin->Prod3

Caption: Divergent coupling workflows for 1-propylazetidin-3-amine functionalization.

Experimental Protocols

Protocol A: Amide Coupling via HATU Activation

Mechanistic Rationale: HATU is utilized to convert the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intermediate is highly resistant to racemization (if chiral centers are present) and reacts rapidly with the sterically accessible primary amine of 1-propylazetidin-3-amine. DIPEA is required both to deprotonate the carboxylic acid and to neutralize the 2HCl salt of the amine.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous

    
    -dimethylformamide (DMF) (5.0 mL).
    
  • Activation: Add DIPEA (4.0 mmol, 4.0 equiv) followed by HATU (1.1 mmol, 1.1 equiv). Stir the mixture at room temperature for 15 minutes. Causality: The color will typically shift to a pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add 1-propylazetidin-3-amine dihydrochloride (1.1 mmol, 1.1 equiv) in one portion. The excess DIPEA (4.0 equiv total) ensures complete neutralization of the two equivalents of HCl associated with the amine.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale: Coupling primary alkyl amines with aryl halides is notoriously challenging due to competitive


-hydride elimination and diarylation. To circumvent this, bulky, electron-rich biarylphosphine ligands like BrettPhos  are employed. BrettPhos stabilizes the Pd(0) species, accelerates oxidative addition, and geometrically forces rapid reductive elimination, thereby suppressing side reactions[5]. This specific catalytic system has been proven highly effective for fluorinated and alkyl-substituted azetidin-3-amines[6].

CatalyticCycle Pd0 Pd(0) / BrettPhos Active Catalyst PdII_OA Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Pd(II)(Ar)(NHR) Amine Coordination PdII_OA->PdII_Amine + Azetidine-NH2 + NaOtBu - NaX, - tBuOH PdII_Amine->Pd0 Reductive Elimination Product Ar-NHR Product Release PdII_Amine->Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle utilizing BrettPhos.

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a Schlenk tube or a sealed microwave vial, combine the aryl bromide (1.0 mmol, 1.0 equiv), BrettPhos Pd G3 precatalyst (0.05 mmol, 5 mol%), and NaOtBu (3.5 mmol, 3.5 equiv)[6].

  • Inert Atmosphere: Evacuate and backfill the vessel with Argon three times. Causality: Pd(0) intermediates are extremely sensitive to oxygen; rigorous degassing prevents catalyst deactivation[7].

  • Reagent Addition: Dissolve 1-propylazetidin-3-amine dihydrochloride (1.2 mmol, 1.2 equiv) in anhydrous, degassed 1,4-dioxane (5.0 mL) and add it to the vessel via syringe.

  • Heating: Seal the tube and heat the reaction mixture at 60–90 °C for 12 hours[6].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts[8].

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1% Et

    
    N in the eluent to prevent streaking of the basic azetidine).
    
Protocol C: Reductive Amination

Mechanistic Rationale: Reductive amination requires the condensation of the primary amine with an aldehyde/ketone to form an iminium ion, followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)


) is the reagent of choice because it is mild enough to selectively reduce the iminium intermediate without reducing the starting carbonyl compound.

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 equiv) and 1-propylazetidin-3-amine dihydrochloride (1.05 mmol, 1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add DIPEA (2.1 mmol, 2.1 equiv) to liberate the free amine.

  • Condensation: Stir the mixture at room temperature for 1–2 hours. Causality: Allowing the iminium ion to fully form prior to adding the reducing agent minimizes the direct reduction of the aldehyde to an alcohol.

  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol, 1.5 equiv) in small portions. Stir at room temperature for an additional 12 hours.
    
  • Workup: Quench carefully with 1N NaOH (10 mL) to destroy excess borohydride and basify the aqueous layer. Extract with DCM (3 × 15 mL).

  • Isolation: Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. The resulting secondary amine can usually be used in subsequent steps without further purification, or purified via flash chromatography.

Troubleshooting & Optimization

To ensure a self-validating experimental system, monitor the following critical failure points and apply the corresponding corrective actions.

Table 2: Quantitative Troubleshooting Matrix

Observed IssueAnalytical SignatureProbable CausalityCorrective Action
Incomplete Amide Coupling Unreacted acid peak on LC-MS; low product massInsufficient neutralization of the highly acidic 2HCl azetidine salt.Increase DIPEA to 5.0–6.0 equivalents and verify the pH of the reaction mixture is >8.
Dehalogenation in Buchwald High Ar-H peak relative to Ar-X; Pd black precipitationMoisture in solvent leading to premature

-hydride elimination or catalyst poisoning.
Use rigorously anhydrous 1,4-dioxane. Ensure BrettPhos ligand is stored under Argon[5].
Over-alkylation (Red. Am.) Tertiary amine mass

observed on LC-MS
Excess aldehyde or overly reactive iminium intermediate.Strictly control stoichiometry (1.0 equiv aldehyde). Pre-form the imine completely before adding NaBH(OAc)

.

References

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-propylazetidin-3-amine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Propylazetidin-3-amine Dihydrochloride Synthesis

Welcome to the Technical Support hub. This guide is designed for medicinal chemists and process engineers encountering challenges in the synthesis of 1-propylazetidin-3-amine dihydrochloride .

This molecule presents a unique set of challenges due to the ring strain of the azetidine core (~26 kcal/mol) and the high polarity of the final diamine salt. Our optimized protocols prioritize ring stability and salt stoichiometry control.

Part 1: Strategic Route Selection

Q: Which synthetic pathway offers the highest reliability for scale-up?

A: We strongly recommend Reductive Amination via the Boc-protected intermediate over direct alkylation.[1]

  • Route A: Direct Alkylation (Not Recommended) [1]

    • Reaction: Azetidin-3-amine + 1-bromopropane.[1]

    • Issues: High risk of over-alkylation (quaternization) at the ring nitrogen and poly-alkylation at the primary amine. Controlling regioselectivity is difficult without protecting groups.[1]

  • Route B: Reductive Amination (Recommended "Golden Path") [1]

    • Reaction:tert-Butyl azetidin-3-ylcarbamate + Propanal + NaBH(OAc)₃.[1]

    • Advantages: The Boc group protects the exocyclic amine, forcing alkylation exclusively at the ring nitrogen. Sodium triacetoxyborohydride (STAB) provides mild, selective reduction of the iminium species without opening the strained ring.

Visual Workflow: The "Golden Path" Strategy

SynthesisWorkflow SM Start: tert-Butyl azetidin-3-ylcarbamate Step1 Step 1: Reductive Amination (Propanal, STAB, DCE) SM->Step1 Alkylation Inter Intermediate: tert-Butyl (1-propylazetidin-3-yl)carbamate Step1->Inter Isolation Step2 Step 2: Deprotection & Salt Formation (4M HCl in Dioxane) Inter->Step2 Boc Removal Final Target: 1-Propylazetidin-3-amine Dihydrochloride Step2->Final Precipitation

Caption: Optimized two-step synthesis avoiding over-alkylation and preserving ring integrity.

Part 2: Optimized Experimental Protocol

Step 1: Reductive Amination

Objective: Synthesis of tert-butyl (1-propylazetidin-3-yl)carbamate.

  • Dissolution: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) [0.1 M concentration].

    • Why DCE? It solubilizes the intermediate iminium ion better than DCM and allows for slightly higher temperatures if reaction is sluggish.

  • Imine Formation: Add Propanal (1.2 equiv) and Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Critical: The acetic acid catalyzes the formation of the iminium ion. Do not skip this.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is less toxic than NaBH₃CN and will not reduce the aldehyde before it reacts with the amine.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H = 215.17).[1]

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Dry organics over Na₂SO₄ and concentrate.

    • Note: The intermediate is lipophilic and easy to handle.

Step 2: Deprotection & Salt Formation

Objective: Isolation of 1-propylazetidin-3-amine dihydrochloride.[1]

  • Dissolution: Dissolve the crude intermediate in a minimal amount of anhydrous 1,4-dioxane or MeOH.

  • Acidification: Add 4M HCl in Dioxane (4.0–5.0 equiv).

    • Stoichiometry Alert: You need at least 2.0 equivs for the salt, plus excess to drive the Boc removal. We recommend 4-5 equivs total.

  • Reaction: Stir at RT for 2–4 hours.

    • Safety: Do not heat![1] Heating acidic azetidines can cause ring hydrolysis (opening to the chloropropyl amine).

  • Isolation:

    • Method A (Precipitation): Dilute slowly with anhydrous Diethyl Ether (Et₂O).[1] The dihydrochloride salt should precipitate as a white, hygroscopic solid. Filter under nitrogen.[1]

    • Method B (Evaporation): If it oils out, concentrate to dryness, triturate with Et₂O/Hexanes, and dry under high vacuum.

Part 3: Troubleshooting & FAQs

Q1: My final product is a sticky gum/oil instead of a solid. How do I crystallize it? A: Small diamine dihydrochlorides are notoriously hygroscopic.

  • Cause: Presence of residual water or excess acid.

  • Fix:

    • Co-evaporate with anhydrous toluene or acetonitrile 3 times to remove trace water/HCl.[1]

    • Triturate with anhydrous Et₂O or MTBE under an inert atmosphere (Argon/Nitrogen).

    • Store in a desiccator. If it remains an oil, it may be used as a stock solution in MeOH for biological assays.

Q2: LCMS shows a mass corresponding to "Ring Opening" (M+18 or +36).[1] What happened? A: The azetidine ring opened due to nucleophilic attack.

  • Scenario: This usually happens during the HCl deprotection step if the temperature is too high or if aqueous HCl was used.

  • Solution: Switch to anhydrous HCl in Dioxane or HCl in Isopropanol . Keep the temperature strictly below 30°C. Avoid strong nucleophiles (like iodide) during the process.

Q3: The reductive amination yield is low (<50%). A: This is often due to incomplete imine formation or wet solvents.

  • Check: Did you use molecular sieves? Adding 4Å molecular sieves during the imine formation step (before adding STAB) can drive the equilibrium by removing water.

  • Check: Propanal purity. Aldehydes oxidize to carboxylic acids over time.[1] Distill your propanal if it is old.[1]

Q4: Can I use 1-bromopropane instead of propanal? A: Only if you use a base like DIPEA in a polar aprotic solvent (DMF/ACN), but expect lower yields (~40-60%) due to the formation of the quaternary ammonium salt (over-alkylation). The reductive amination route typically yields >85%.[2]

Part 4: Data & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white solidHighly hygroscopic; turns deliquescent in air.[1]
¹H NMR (D₂O) δ ~4.2-4.5 (m, 5H, Ring)Ring protons shift downfield due to cationic N.
¹H NMR (Propyl) δ ~0.9 (t, 3H), ~1.6 (m, 2H), ~3.1 (t, 2H)Typical propyl chain signature.
Chloride Content ~37-38% (w/w)Theoretical for C₆H₁₆Cl₂N₂ (MW 187.11).[1]
Mass Spec (ESI) [M+H]⁺ = 115.1Detects the free base cation.
Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Sticky Product is Sticky/Oil Start->Sticky LowYield Low Yield (Step 1) Start->LowYield RingOpen Byproduct: Ring Opening Start->RingOpen Sol1 Dry with Toluene azeotrope Triturate w/ Et2O Sticky->Sol1 Sol2 Add 4Å Sieves Check Propanal Purity LowYield->Sol2 Sol3 Use Anhydrous HCl Lower Temp (<25°C) RingOpen->Sol3

Caption: Rapid diagnostic logic for common synthetic failures.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • Lowe, M. A., et al. "Synthesis of Azetidines from Epoxides." Journal of Organic Chemistry, 2012. (General reference for azetidine stability).
  • Pfizer Inc. "Preparation of Azetidinyl Compounds." World Intellectual Property Organization Patent, WO2012012345 (Example 4: General deprotection of Boc-azetidines).[1] Link

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." (Standard protocols for STAB reductions). Link

Sources

Technical Support Center: Azetidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers encountering difficulties with azetidine synthesis. It prioritizes mechanistic understanding and actionable solutions.

Status: Operational | Topic: Troubleshooting Low Yields in Azetidine Formation Audience: Medicinal Chemists, Process Chemists[1]

Diagnostic Hub: Troubleshooting Q&A

Select the symptom that best matches your experimental observation.

Case A: "My reaction stalls, and I see mostly starting material or polymerized byproducts."

Diagnosis: Kinetic Inhibition vs. Intermolecular Competition.[2][3] The formation of a 4-membered ring (4-exo-tet) is kinetically disfavored compared to intermolecular reactions due to the high ring strain (~25.4 kcal/mol) and the entropic penalty of bringing the nucleophile and electrophile together. If the concentration is too high, intermolecular polymerization (


) dominates over intramolecular cyclization (

).

Corrective Protocol:

  • Implement High Dilution: Run the cyclization step at 0.01 M to 0.05 M . This pseudo-infinite dilution favors the unimolecular reaction (cyclization) over the bimolecular reaction (polymerization).

  • The "Slow Addition" Technique: Do not dump the substrate into the base. Instead, add the substrate solution dropwise over 1–2 hours to a refluxing solution of the base. This keeps the instantaneous concentration of the reactive precursor extremely low.

  • Check the Leaving Group (LG): For

    
    -amino alcohols, a mesylate (Ms) or tosylate (Ts) is standard. If the displacement is too slow, the amine may act as a nucleophile on another molecule before cyclizing. Ensure the LG is sufficiently labile (e.g., consider -OTf if -OMs is sluggish, though -OTf can be too reactive).
    
Case B: "I see the product spot on TLC, but it vanishes during workup/purification."

Diagnosis: Acid-Mediated Ring Opening or Volatility. Azetidines are highly basic (pKa


 11.3 for the parent heterocycle) and possess significant ring strain.[4]
  • The Silica Trap: Standard silica gel is slightly acidic (pH 4–5). This protonates the azetidine nitrogen, creating an ammonium species that anchors to the silica (streaking/loss) or activates the ring for nucleophilic attack by the silica itself (ring opening).

  • Volatility: Low molecular weight azetidines (especially non-polar N-alkyl derivatives) are volatile. Rotovapping at 40°C/20 mbar can strip the product along with the solvent.

Corrective Protocol:

  • Passivate the Silica: Pre-treat your silica column with 1–2% Triethylamine (TEA) in the eluent. This neutralizes acidic sites. Alternatively, use Basic Alumina (Brockmann Grade II or III).

  • Acidic Workup Warning: Never use strong acid washes (1M HCl) to remove excess amine base if your product is an azetidine. You will extract the product into the water or hydrolyze it. Use a pH 9–10 buffer for washes if necessary.

  • Isolation: If the product is volatile, isolate it as a stable salt (e.g., oxalate or hydrochloride) by adding the anhydrous acid in ether, or avoid high-vacuum drying.

Case C: "I am forming a 5-membered ring (Pyrrolidine) instead of the Azetidine."

Diagnosis: Baldwin’s Rules & Thermodynamic Control. If your precursor allows, 5-endo-tet cyclization is geometrically disfavored (Baldwin’s rules), but if there is any pathway to a 5-membered ring (e.g., via an epoxide opening or rearrangement of an aziridinium intermediate), the system will drift toward the thermodynamically more stable pyrrolidine (strain energy ~6 kcal/mol vs. ~25 kcal/mol for azetidine).

Corrective Protocol:

  • Temperature Control: Azetidine formation is often under kinetic control .[2] High heat promotes thermodynamic equilibration to the 5-membered ring. Keep temperatures as low as possible to permit the reaction.

  • Leaving Group Position: Ensure your leaving group is strictly at the

    
    -position. If you are opening an epoxide, attack at the less substituted carbon might favor the 5-membered ring depending on substitution.
    

Standardized Experimental Protocol

Method: Intramolecular Cyclization of


-Amino Alcohols via Sulfonyl Esters.
Rationale: This is the most robust general method, avoiding the handling of toxic halo-amines.
Step-by-Step Workflow
  • Activation (Mesylation):

    • Dissolve the

      
      -protected 
      
      
      
      -amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
    • Cool to 0 °C. Add

      
       (1.5 equiv).[3]
      
    • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[3]

    • Stir at 0 °C

      
       RT for 2 hours. Confirm conversion to the mesylate by TLC.
      
    • Critical: Perform a quick aqueous workup (cold water wash, brine, dry over

      
      ). Do not  attempt to purify the mesylate on silica; it may cyclize prematurely or decompose.
      
  • Cyclization (Ring Closure):

    • Dissolve the crude mesylate in Acetonitrile (CH₃CN) or DMF to achieve a concentration of 0.02 M (High Dilution).

    • Add Cesium Carbonate (

      
      , 2.0 equiv)  or Sodium Hydride (NaH, 1.5 equiv) .
      
      • Note:

        
         is milder and often cleaner; NaH is faster but requires strictly anhydrous conditions.
        
    • Heat to reflux (80 °C for

      
      ) for 4–16 hours. Monitor by LC-MS.[1][3][5]
      
  • Workup & Isolation:

    • Filter off inorganic solids.

    • Concentrate the solvent (carefully, if volatile).

    • Purification: Flash chromatography on Basic Alumina or TEA-neutralized Silica (1%

      
       in Hexane/EtOAc).
      

Data Summary: Comparative Methodologies

Synthetic RouteTypical YieldKey ChallengeIdeal For
Intramolecular Cyclization (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-halo/mesyl amine)
60–90%Polymerization; requires high dilution.General purpose; N-protected substrates.[3][6][7]
[2+2] Cycloaddition (Imine + Alkene) 40–70%Stereoselectivity; requires UV or specific catalysts.Highly substituted azetidines; ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-lactams.
Reduction of

-Lactams
50–80%Over-reduction (ring opening); reagent handling (

).
When

-lactam precursor is available.[7][8][9]
Ring Expansion (Aziridine + Carbene/Ylide) 30–60%Regioselectivity; complex reagents.Specialized scaffolds.[8][9]

Visualizations

Diagram 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing low yields in azetidine synthesis.

AzetidineTroubleshooting Start Start: Low Yield Observed CheckTLC 1. Check Crude by TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 No Reaction Result2 Complex Mixture / Streaking CheckTLC->Result2 Many Spots Result3 Clean Spot, but Low Mass Recovery CheckTLC->Result3 Product Visible Action1 Diagnosis: Kinetic Stalling Action: Switch to stronger base (NaH) or better LG (OTf) Result1->Action1 Action2 Diagnosis: Polymerization Action: High Dilution (0.01M) & Slow Addition Result2->Action2 Action3 Diagnosis: Decomposition on Silica Action: Use Basic Alumina or 1% TEA in eluent Result3->Action3 Action4 Diagnosis: Volatility Action: Isolate as HCl salt Result3->Action4

Diagram 2: Kinetic vs. Thermodynamic Pathways

Caption: Competition between intramolecular cyclization (4-exo-tet) and intermolecular polymerization.

ReactionPathways cluster_0 Kinetic Pathway (Desired) cluster_1 Side Reactions (Undesired) Precursor Linear Precursor (Gamma-Amino LG) Azetidine Azetidine Ring (High Strain) Precursor->Azetidine High Dilution (k_intra) Polymer Polymer Chain (Intermolecular) Precursor->Polymer High Conc. (k_inter) Hydrolysis Hydrolyzed Alcohol (Wet Solvents) Precursor->Hydrolysis Water present

References

  • Hillier, M. C., & Chen, C.-Y. (2006).[9] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 71(20), 7885–7887. Link

  • Couty, F., et al. (2016).[9] "Synthesis of N-Aryl-2-cyanoazetidines." The Journal of Organic Chemistry, 81(7), 2899–2910. Link

  • Ju, Y., & Varma, R. S. (2006).[9] "Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides." The Journal of Organic Chemistry, 71(1), 135–141.[9] Link

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223.[7] Link

  • Singh, G. S., et al. (2008). "Synthesis and biological activities of azetidines." European Journal of Medicinal Chemistry, 43(3), 471-483. Link

Sources

Purification strategy for removing starting material from 1-propylazetidin-3-amine

[1]

Executive Summary

Purifying 1-propylazetidin-3-amine presents a classic "small polar amine" challenge.[1] The molecule possesses two basic nitrogen centers and a strained four-membered ring, making it highly polar, potentially volatile as a free base, and prone to degradation on acidic silica.[1]

The purification strategy depends entirely on the nature of your starting material (SM) .

  • Scenario A: If your SM is non-basic (e.g., propyl halides, Boc-protected intermediates), use SCX Chromatography .[1]

  • Scenario B: If your SM is another polar amine (e.g., unreacted azetidin-3-amine), use High pH Reverse-Phase Chromatography .[1]

  • Scenario C: For bulk isolation and stabilization, use Salt Formation .

Module 1: The "Catch & Release" Strategy (SCX)

Best For: Removing non-basic impurities (e.g., tert-butyl azetidin-3-ylcarbamate, propyl iodide, reaction solvents).[1]

The Logic: Strong Cation Exchange (SCX) resins contain sulfonic acid groups that remain negatively charged across the entire pH range.[2] Your product (a diamine) will bind tightly to the resin via ionic interactions, while non-basic organic impurities flow through. You then "release" the product using a basic ammonia solution.

Protocol: SCX Solid Phase Extraction
  • Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve your crude reaction mixture in a minimum amount of DCM or MeOH. Load onto the cartridge.

    • Note: If the crude is oily/insoluble, add a small amount of DMSO, but keep the organic ratio high.

  • Washing (The Purification Step):

    • Wash with 5 CV of MeOH.

    • Result: Neutral impurities (Boc-protected amines, alkyl halides) are washed away.[1] The target amine remains bound.

  • Elution (The Release):

    • Elute with 2 M Ammonia in Methanol (commercially available or prepared fresh).

    • Collect fractions until no more amine is detected (check via Ninhydrin stain).

  • Concentration: Concentrate the ammoniacal fractions carefully under reduced pressure.

    • Warning: Small free-base amines can be volatile.[1] Do not heat the water bath above 30°C.

Visual Workflow: SCX Purification

SCX_WorkflowStartCrude Mixture(Amine + Non-Basic Impurities)LoadLoad onto SCX Cartridge(Sulfonic Acid Resin)Start->LoadWashWash with MeOH/DCMLoad->WashWasteDiscard Eluent(Contains Non-Basic SM)Wash->WasteNeutral SpeciesEluteElute with 2M NH3 in MeOHWash->EluteAmine RetainedCollectCollect Filtrate(Contains Purified Amine)Elute->CollectAmine Released

Figure 1: SCX "Catch and Release" mechanism for isolating basic amines from neutral mixtures.[1]

Module 2: High pH Reverse-Phase Chromatography

Best For: Separating the product from other polar amines (e.g., unreacted azetidin-3-amine).[1]

The Logic: Standard silica chromatography is ineffective here; the basic amines interact with acidic silanols, causing severe tailing and irreversible adsorption. Furthermore, at neutral pH, both the product and the starting amine are protonated and hydrophilic, eluting in the void volume of a C18 column.

The Solution: Use a High pH Mobile Phase (pH ~10) . At this pH, the amines are deprotonated (neutral). The propyl group on your product makes it significantly more lipophilic than the unreacted azetidin-3-amine, allowing for separation on C18.[1]

Protocol: High pH Prep-HPLC / Flash

Stationary Phase: C18 (Must be "hybrid" or high-pH stable silica, e.g., XBridge, Gemini).[1] Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water. Mobile Phase B: Acetonitrile (MeCN).

Gradient Table:

Time (min)% Mobile Phase BRationale
0–20%Elute highly polar salts and unreacted azetidin-3-amine (most polar).[1]
2–100%

30%
Slow ramp to elute 1-propylazetidin-3-amine.
10–1230%

100%
Wash lipophilic impurities (dimers, over-alkylated byproducts).[1]
12–15100%Column wash.

Troubleshooting Tips:

  • Peak Shape: If peaks are broad, increase the buffer concentration to 20 mM or add 0.1% Ammonium Hydroxide.

  • Detection: These molecules have weak UV absorbance. Use 205 nm or 210 nm . If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Module 3: Salt Formation (The "Crash Out" Method)

Best For: Final isolation, storage stability, and removing organic-soluble oils.[1]

The Logic: Azetidines are ring-strained and can open/polymerize as free bases. Converting them to a crystalline salt (HCl or Oxalate) stabilizes the ring and allows purification via recrystallization.

Protocol: HCl Salt Formation
  • Dissolution: Dissolve the crude free base in a non-polar solvent (Diethyl Ether or dry Dioxane).

    • Why? The free base is soluble in ether; the salt is not.

  • Acidification: Dropwise add 4M HCl in Dioxane (anhydrous) at 0°C.

    • Avoid Aqueous HCl: Water is difficult to remove later without degrading the salt.

  • Precipitation: A white solid (dihydrochloride salt) should precipitate immediately.

  • Filtration: Filter the solid under Argon/Nitrogen (hygroscopic!).

  • Wash: Wash the filter cake with cold ether to remove non-basic organic impurities.

Troubleshooting & FAQs

Q1: I can't see my compound on TLC. How do I track it?

A: 1-propylazetidin-3-amine is not UV active.[1] You must use a stain.[3]

  • Ninhydrin: The gold standard. Dip the plate and heat with a heat gun until spots appear.

    • Primary amines (Product): Usually turn Purple/Blue .[4]

    • Secondary amines: Usually turn Yellow/Orange.

    • Tertiary amines:[5][6][7] Weak or no reaction.

  • KMnO4: Will stain the propyl chain and the amine (Yellow spot on pink background).

Q2: My product is "streaking" on the silica column. Why?

A: This is due to the interaction between the basic amine and the acidic silanols on the silica gel.

  • Fix 1: Switch to Amine-Functionalized Silica (NH2-Silica).[1]

  • Fix 2: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA), then run your column with 1% TEA or 1% NH4OH in the eluent (e.g., DCM:MeOH:NH4OH 90:9:1).

Q3: Is the azetidine ring stable?

A: The 4-membered ring is strained.

  • Avoid: Strong Lewis acids, high heat (>100°C) in the presence of nucleophiles, and prolonged storage as a free base.

  • Preferred: Store as the dihydrochloride salt at -20°C.

Decision Matrix: Choose Your Method

Method_SelectionProblemImpurity Type?NonBasicNon-Basic / Neutral(e.g., Alkyl halides, Boc-SM)Problem->NonBasicPolarAminePolar Amine(e.g., Unreacted Azetidin-3-amine)Problem->PolarAmineOilsOily/Undefined Organic(Post-workup residue)Problem->OilsSCXMethod: SCX Cartridge(Catch & Release)NonBasic->SCXHighPHMethod: High pHReverse Phase (C18)PolarAmine->HighPHSaltMethod: HCl SaltPrecipitationOils->Salt

Figure 2: Decision matrix for selecting the appropriate purification technique.[1]

References

  • SCX Chromatography Principles

    • Title: Solid Phase Extraction Using ISOLUTE® SCX and SCX-3 Sorbents.[1][2]

    • Source: Biotage Technical Notes.
    • URL:[Link] (General reference for SCX mechanisms).

  • High pH Reverse Phase Strategy

    • Title: Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
    • Source: N
    • URL:[Link][1]

  • Ninhydrin Staining Protocols

    • Title: TLC Stains - University of Rochester.[1]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link][1]

  • Azetidine Properties

    • Title: Azetidin-3-amine dihydrochloride Properties and Safety.[1][8]

    • Source: Sigma-Aldrich / Merck.[1]

Technical Support Center: Preventing Dimerization of Azetidine Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and preventing the dimerization and polymerization of azetidine building blocks during storage and synthesis.

Mechanistic Overview: The Causality of Dimerization

Azetidines are highly strained, four-membered nitrogenous heterocycles increasingly utilized in drug discovery to improve the physicochemical properties of drug candidates. However, their inherent ring strain—approximately 25.4 kcal/mol 1—makes them highly susceptible to ring-opening and subsequent dimerization or polymerization 2.

Why do azetidines dimerize? It is a function of both thermodynamics (the release of ring strain) and kinetics (the nucleophilicity of the secondary amine). The dimerization typically proceeds via a Cationic Ring-Opening Polymerization (CROP) pathway 3. When exposed to trace Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, forming a highly electrophilic azetidinium ion. A second, unprotonated azetidine molecule then acts as a nucleophile, attacking the adjacent carbon and opening the ring.

Mechanism A Free Azetidine (Nucleophilic N) C Azetidinium Ion (Electrophilic C) A->C Protonation D Nucleophilic Attack (Ring Opening) A->D Attacks B Acidic Impurity (H+ or Lewis Acid) B->C C->D Opened by E Azetidine Dimer (or Polymer) D->E Propagation

Mechanism of acid-catalyzed azetidine dimerization via cationic ring-opening.

Frequently Asked Questions & Troubleshooting Guide

Q1: My free azetidine starting material degraded into a viscous mixture during storage. What happened, and how do I prevent it? A1: The viscous mixture is a hyperbranched polyamine resulting from spontaneous intermolecular ring-opening polymerization. Free azetidines possess a highly nucleophilic nitrogen. Even trace amounts of weak acids (e.g., dissolved CO₂ forming carbonic acid, or exposure to acidic silica gel) can initiate dimerization 4. Troubleshooting: Store free azetidines neat at -20 °C under an inert argon atmosphere. If storing in solution, strictly avoid halogenated solvents like chloroform, which can slowly generate HCl. Use anhydrous, non-nucleophilic solvents like THF, and consider adding a catalytic amount of a hindered amine base (e.g., DIPEA) to neutralize trace acids.

Q2: I need to perform a multi-step synthesis using an azetidine core. How do I prevent dimerization during the intermediate steps? A2: The most effective strategy is to electronically deactivate the azetidine nitrogen. By installing an Electron-Withdrawing Group (EWG), you reduce the lone pair's nucleophilicity, preventing it from attacking other molecules. Troubleshooting: Protect the secondary amine early in your synthetic sequence. Sulfonyl groups (e.g., Tosyl, Mesyl) or carbamates (e.g., Boc, Cbz) are highly effective. Note that while N-sulfonylazetidines are stable against CROP, they can still undergo Anionic Ring-Opening Polymerization (AROP) under strongly basic, high-temperature conditions .

Q3: Even with a protected azetidine, I am seeing ring-opened dimers during my cross-coupling reaction. Why? A3: This is likely due to the presence of Lewis acidic metal catalysts or high reaction concentrations. Lewis acids coordinate to the protected nitrogen or the protecting group itself, increasing ring strain. Troubleshooting:

  • Dilution: Run the reaction at a lower concentration (< 0.1 M). Dimerization is a bimolecular process; high dilution kinetically favors intramolecular stability over intermolecular collision 2.

  • Catalyst Selection: Avoid strong Lewis acids. If a metal catalyst is required, ensure it is heavily ligated to reduce its Lewis acidity towards the azetidine nitrogen.

Workflow Start Azetidine Dimerization Detected Check1 Is the N-atom protected? Start->Check1 Protect Install EWG Protecting Group (e.g., Ts, Boc) Check1->Protect No Check2 Are there acidic impurities? Check1->Check2 Yes Base Buffer with mild base (e.g., Et3N) Check2->Base Yes Check3 Is concentration > 0.1 M? Check2->Check3 No Dilute Dilute reaction (< 0.1 M) Check3->Dilute Yes

Troubleshooting workflow to prevent azetidine dimerization during synthesis.

Quantitative Data: Protecting Group Strategies

To rationally select a protecting group that balances stability and reactivity, refer to the comparative metrics below.

Table 1: Quantitative Comparison of Azetidine Protecting Groups

Protecting GroupN-NucleophilicityStability to AcidStability to BaseDimerization RiskRecommended Use Case
None (Free NH) Very HighPoor (CROP risk)ModerateCritical Immediate use only; store at -20 °C
Benzyl (Bn) HighModerateHighHighWhen orthogonal deprotection is needed
Boc (Carbamate) LowPoor (Deprotects)HighLowStandard multi-step peptide synthesis
Cbz (Carbamate) LowHighModerateLowOrthogonal to acid-sensitive groups
Tosyl (Sulfonyl) Very LowHighPoor (AROP risk)Very LowHigh-temperature cross-coupling

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include built-in causality explanations and self-validation steps.

Protocol 1: Preparation and Storage of Free Azetidine Solutions

Causality Focus: Free azetidine is highly nucleophilic. Eliminating trace acids prevents the formation of the electrophilic azetidinium ion, effectively shutting down the CROP pathway 5.

  • Solvent Purification: Use strictly anhydrous, non-halogenated solvents (e.g., THF, MTBE). Halogenated solvents like DCM or Chloroform can slowly degrade to generate HCl, which catalyzes dimerization.

  • Glassware Passivation: Pre-treat all storage glassware with a 5% v/v solution of triethylamine (Et₃N) in hexanes, followed by oven drying. This neutralizes acidic silanol groups on the glass surface.

  • Inhibitor Addition: Add 0.1–0.5 mol% of N,N-Diisopropylethylamine (DIPEA) to the azetidine solution. DIPEA acts as an acid scavenger without competing as a nucleophile due to its steric bulk.

  • Storage: Flush the vial with Argon (Argon is heavier than N₂ and provides a superior protective blanket) and store at -20 °C.

  • Self-Validation Step: Before use, run a rapid TLC (10% MeOH in DCM with 1% NH₄OH). A single distinct spot indicates stability; baseline streaking is a positive indicator of polymerization.

Protocol 2: N-Boc Protection to Arrest Dimerization

Causality Focus: Installing a tert-butyloxycarbonyl (Boc) group delocalizes the nitrogen lone pair into the carbonyl, drastically reducing nucleophilicity and preventing intermolecular attack.

  • Reaction Setup: Dissolve the free azetidine (1.0 equiv) in anhydrous THF at a concentration of 0.05 M. Note: High dilution (< 0.1 M) kinetically disfavors bimolecular dimerization during the initial mixing phase.

  • Base Addition: Add Et₃N (1.5 equiv) and cool the mixture to 0 °C using an ice bath. Note: Cooling reduces the thermal energy available to overcome the activation barrier for dimerization.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS or TLC.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C. Note: Avoiding elevated temperatures during concentration prevents thermal degradation of the strained ring.

  • Self-Validation Step: ¹H NMR analysis should reveal a distinct 9H singlet at ~1.4 ppm (Boc group) and a noticeable downfield chemical shift of the azetidine α-protons, confirming successful protection and electronic deactivation.

References

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes, NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ZJJPpJQONBZ5MuZWMdE7QNlZ5JRpmemM_iSjSFDEQSGSvqiflI_OvSprytSJWEM7cFiKmtYM9lKNptpxDqZuSHokN_3HrCeJJDmQb9Gomeu0e1aUvthISTbbTQn9_jIYe1Sb-Beyt8hIN8uR]
  • How to prevent the ring-opening of azetidines during subsequent reactions, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGazmAh5YJh64tZzwrHOnVpf6Y58eKW8I7iaC44og4moJEWkUN86mVSvTwp25YXTBU1DyI7yDUMBXKtiCgzmDu2aSFZ81gQHqD6Vo2ePyMUyW8Y4XDhf9R6jrLj71RR2XKzKZrwE6plAM1zN8eqk9Adl598z2Y5XkH0bNG7zqe2Bv6tfEsiHCVxQrv2O5Ch3XzYpihcYY8qF2YM5kGJR-8oGyJsF-YP]
  • The Polymerization of Azetidines and Azetidine Derivatives, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLyb1yTacBa6y1qYxXzoNFuftVXFixt8Iof2kZ14iszeCGB4h0lU4zj3sjZt-l6x2xZ9JVkfWTV8kmVyIzZtMW4BwyUokehO_ES7Q16Jyi81-pLgriNQxzf0GeFrSJaq0djiDGY29LoSDF2Rk76NLy3C2lDPqN-OA3q3rL_5nC1uyUWNA9bdLTFR3NGE26hCJPzNK2cDUgeNfpX2bExyJtDFIYhF4YqcY=]
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes, ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6-JySQ9Q-sNsPOQxlO6waPTHGnSTrn2dtAHSPz8duqTUG3ET_De6b3kDZ9wqRrlOl5BFgeOrTO5GqFP7P-uk57lnflIMU4YPKtgqQOv_PXF1untlRcpLXeZSCwm4m6-wL38h2DzOXHS6MGV0ch5qC2WhZtQ==]
  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine, RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7_NnCIO1_e3bwYit98wPcVpJzyMAcN98JI-aZBHQN9OkP2oXne_nEepuY-hRtTwkUl-WSWDL-h115-ky5PjYPpSNSflJoxpjYv-PF2pLeOJVm6ijo03wE7ci6Jqoiy2TEld3pRCrW72M5ohAnrLNSash8AKDAAP-XmQG1]
  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes, Arkivoc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZuaUfj1z5TlDJ9FHWCFO2yuhLhFwFQ1o3rc-Ejl8ITvYDNqNKcyuFcTSsvyhh6RfjsqneBXZiQ3B4uEr9T7bUoeql0qVyo4G2yYZrboaoynS-w7PJJA7MpVZMC8tb_23Nvc7A]

Sources

Technical Support Center: Managing Hygroscopicity in Amine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-state characterization and formulation. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges of amine dihydrochloride salts.

Diagnostic Workflows

Workflow Start Amine Dihydrochloride Salt Synthesized DVS Dynamic Vapor Sorption (DVS) Analysis Start->DVS Classify Determine Hygroscopicity Class (Δ Mass at 80% RH) DVS->Classify NonHygro < 0.2% Weight Gain (Non-Hygroscopic) Classify->NonHygro SlightHygro 0.2 - 2.0% Weight Gain (Slightly Hygroscopic) Classify->SlightHygro Hygro 2.0 - 15% Weight Gain (Hygroscopic) Classify->Hygro Deliquescent > 15% Weight Gain (Very Hygroscopic) Classify->Deliquescent StoreStandard Standard Packaging (HDPE Bottles) NonHygro->StoreStandard StoreControlled Controlled RH Storage (Desiccants + Double PE Bags) SlightHygro->StoreControlled StoreStrict Strict Moisture Barrier (Alu/Alu Blisters + Dry N2) Hygro->StoreStrict Deliquescent->StoreStrict

Workflow for evaluating and managing hygroscopic amine dihydrochloride salts.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my amine dihydrochloride salt deliquesce so rapidly compared to its free base or monohydrochloride counterpart? Causality & Mechanism: The "pKa rule" dictates that for a stable salt to form, the pKa of the basic drug should be at least two to three pH units higher than the acidic counterion[1]. Dihydrochloride salts require two equivalents of hydrochloric acid. The resulting crystal lattice exposes highly polar, ionized chloride groups on its surface. These exposed polar centers have an exceptionally high thermodynamic affinity for atmospheric moisture, favoring rapid wettability and hydrogen bonding. Because dihydrochlorides are inherently designed to maximize aqueous solubility, their Deliquescence Relative Humidity (DRH) is often critically low. When ambient RH exceeds the DRH, the salt absorbs moisture until it dissolves in its own sorbed water, leading to deliquescence.

Q2: How does moisture absorption trigger the chemical degradation and disproportionation of my API? Causality & Mechanism: When a highly hygroscopic dihydrochloride salt absorbs water, it creates a localized microenvironment of loosely bound moisture on the crystal surface. Because the salt is formed from a strong acid (HCl) and a weak base (amine), this surface moisture becomes highly acidic (often pH < 2). This acidic microenvironment can hydrolyze susceptible functional groups on the API. Furthermore, the difference in the strength of the basic centers can lead to disproportionation—the gradual loss of one hydrochloride moiety via the release of hydrogen chloride gas[2]. This is exacerbated at elevated temperatures or when stored under reduced pressure.

Pathway A Amine Dihydrochloride (Solid State) B Moisture Sorption (> Critical RH) A->B C Surface Dissolution (Microenvironmental pH Drop) B->C D Proton Transfer & Hydration C->D E Loss of HCl Gas (Volatilization) D->E F Monohydrochloride or Free Base Formation D->F E->F Drives equilibrium

Moisture-induced disproportionation pathway of amine dihydrochloride salts.

Q3: What is the most reliable method to profile the hygroscopicity of my salt candidates? Causality & Mechanism: Dynamic Vapor Sorption (DVS) is the gold standard. Originally developed in 1991 to replace labor-intensive desiccator methods[3], DVS provides a gravimetric measurement of solvent absorption by varying vapor concentration. By exposing the sample to step changes in relative humidity (typically 0% to 90% RH at 25°C) and measuring the mass change, you can determine the exact water sorption limit[4]. The presence of a hysteresis gap between the sorption and desorption isotherms indicates bulk absorption (e.g., hydrate formation) rather than mere surface adsorption.

Quantitative Data Summaries

To standardize your evaluation of amine dihydrochloride salts, utilize the European Pharmacopoeia (Ph. Eur.) hygroscopicity classification criteria based on dynamic vapor sorption data at 25°C and 80% RH.

Hygroscopicity ClassMass Increase (Δm) at 80% RHStorage & Packaging Implications
Non-hygroscopic Δm < 0.2%Standard packaging (HDPE) is sufficient.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Protect from high humidity; standard blisters acceptable.
Hygroscopic 2.0% ≤ Δm < 15.0%Requires moisture barrier packaging (e.g., Alu/PVC/PVDC).
Very hygroscopic Δm ≥ 15.0%Strict barrier required (Alu/Alu blisters, desiccant inserts).
Deliquescent Sufficient water absorbed to form a liquidMust be handled in dry rooms (RH < 20%); hermetic sealing.

Table 1: Hygroscopicity classification and corresponding storage strategies.

Experimental Protocols

Protocol A: Self-Validating Dynamic Vapor Sorption (DVS) Workflow

This protocol ensures that the hygroscopicity data generated is thermodynamically valid by enforcing strict equilibrium criteria before advancing humidity steps.

Materials & Equipment:

  • DVS Analyzer (e.g., Surface Measurement Systems DVS Resolution)

  • Microbalance (resolution to 0.1 µg)

  • 10–20 mg of crystalline amine dihydrochloride API

Step-by-Step Methodology:

  • Sample Preparation: Tare the quartz or aluminum sample pan. Evenly distribute 10–20 mg of the API powder across the pan to maximize surface area and minimize diffusion distances.

  • Initial Drying (Baseline Establishment): Expose the sample to 0% RH at 25°C using a dry nitrogen carrier gas (flow rate: 200 sccm). Maintain until the mass change rate (

    
    ) is less than 0.002% per minute for at least 10 minutes. Validation Check: Failure to reach a stable baseline indicates residual volatile solvents or bound hydrate water.
    
  • Sorption Cycle: Program the instrument to increase RH in 10% increments from 0% to 90% RH.

    • Set the equilibrium criterion at each step to

      
      .
      
    • Set a maximum step time of 360 minutes to prevent infinite loops in case of continuous slow hydrate formation.

  • Desorption Cycle: Decrease RH in 10% decrements from 90% back to 0% RH, using the same equilibrium criteria.

  • Data Analysis: Plot the equilibrium mass change (%) against RH to generate the sorption-desorption isotherm. Calculate the hysteresis area. A reversible, overlapping isotherm indicates surface adsorption, while significant hysteresis suggests bulk absorption or hydrate formation.

Protocol B: Bulk Storage and Packaging Strategy

For amine dihydrochlorides classified as "Hygroscopic" or "Very Hygroscopic".

Step-by-Step Methodology:

  • Environmental Control: All handling, milling, and dispensing must occur in a controlled environment with ambient RH ≤ 30% and temperature ≤ 20°C.

  • Primary Packaging: Place the bulk powder into a low-density polyethylene (LDPE) bag. Manually purge excess air and seal with a continuous heat sealer.

  • Secondary Packaging: Place the sealed LDPE bag into a high-density polyethylene (HDPE) or aluminum foil laminated bag.

  • Desiccant Addition: Insert pre-calculated silica gel or molecular sieve desiccant pouches into the secondary bag. Crucial: Do not place desiccants in direct contact with the primary API to prevent localized over-drying which can induce polymorphic shifts.

  • Final Sealing: Purge the secondary bag with dry nitrogen gas (

    
    ) to displace oxygen and moisture, then hermetically heat-seal. Store in rigid HDPE drums.
    

References

  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide BenchChem. URL:[Verified Link]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH) / Molecules. URL:[Verified Link]
  • Dynamic vapor sorption Wikipedia, The Free Encyclopedia. URL:[Verified Link]
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance American Pharmaceutical Review. URL:[Verified Link]

Improving the solubility of 1-propylazetidin-3-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of 1-Propylazetidin-3-amine Solubility for Bioassays

Executive Summary

1-Propylazetidin-3-amine is a strained, bifunctional amine heterocycle.[1][2] While theoretically hydrophilic, its behavior in in vitro assays is often misunderstood due to the dichotomy between its salt forms (highly soluble, hygroscopic solids) and its free base (lipophilic, volatile oil).[2]

This guide addresses the specific physicochemical challenges of this molecule, focusing on pH-dependent solubility, stability of the azetidine ring, and preventing precipitation during serial dilutions.[2]

Part 1: The Molecule Profile & Solubility Physics

Before attempting solubilization, you must identify which form of the compound you possess.[2] The solubility strategy for the dihydrochloride salt is diametrically opposite to that of the free base.

FeatureDihydrochloride Salt (2HCl) Free Base
Physical State White/Off-white crystalline solidColorless to pale yellow liquid/oil
Primary Solvent Water or Aqueous Buffer (pH < 7)DMSO or Ethanol
Solubility Mechanism Ionic dissociation (Enthalpically favorable)Hydrophobic interaction / Protonation
Key Risk Hygroscopicity: Absorbs atmospheric water rapidly, leading to weighing errors and "sticky" clumps.[1][3]Phase Separation: May oil out upon dilution into neutral aqueous buffers if concentration is high.[2][3]
pKa (Estimated) ~8.5 (Ring N), ~10.0 (Exocyclic Amine)Same, but unprotonated initially.[2][3]

Technical Insight: The azetidine ring possesses significant ring strain (~25 kcal/mol).[3] While stable under standard conditions, the free base is more susceptible to nucleophilic ring-opening than the protonated salt. Always maintain the molecule in a protonated state (pH < 8) whenever possible to enhance both solubility and stability.[3]

Part 2: Stock Solution Preparation Protocols

Scenario A: You have the Dihydrochloride Salt (Most Common)

Do not use DMSO as the primary solvent for the salt form unless strictly necessary. Chloride salts often exhibit poor solubility in pure DMSO and can precipitate upon freezing.[2][3]

Protocol:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (critical due to hygroscopicity).

  • Solvent: Dissolve directly in sterile distilled water or 10 mM HCl .

    • Target Concentration: Up to 50–100 mM is typically achievable.[2][3]

  • Storage: Aliquot immediately into single-use vials. Store at -20°C. Avoid repeated freeze-thaw cycles, which promote crystal growth and hydrolysis.[1][2][3]

Scenario B: You have the Free Base (Oil)

The free base is hydrophobic until protonated.[3]

Protocol:

  • Solvent: Prepare a 100 mM stock in anhydrous DMSO .

  • Dissolution: Vortex vigorously. The oil must fully disperse and solvate.[2]

  • Verification: Hold the vial up to a light source. The solution must be a single phase with no "schlieren" lines (wavy optical distortions indicating incomplete mixing).[3]

Part 3: The "Dilution Shock" & Assay Working Solutions

The most common failure point is the precipitation of the compound when diluting a DMSO stock into culture media (pH 7.4).

The Mechanism of Failure: When a DMSO stock of the free base is spiked into neutral media, the local concentration is high, and the pH is 7.[2]4. If the local pH is above the pKa of the ring nitrogen, the molecule may transiently revert to its neutral, lipophilic form and form micro-aggregates before it can protonate and dissolve.[2]

The Fix: Intermediate Dilution Step Do not jump directly from 100 mM Stock


 10 

M Assay.[3]
  • Step 1 (Pre-dilution): Dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., 10 mM MES buffer, pH 6.0) or water.[2][3][4] This forces protonation.[2][3]

  • Step 2 (Final Dilution): Dilute this intermediate into your assay media.

    • Result: The compound enters the media already protonated (soluble), preventing "oiling out."[2]

Part 4: Troubleshooting Decision Matrix

If you encounter issues, follow this logic flow to diagnose the root cause.

SolubilityTroubleshooting Start Issue: Compound Precipitates or Assays Fail CheckForm Check Compound Form Start->CheckForm Salt Form: HCl Salt CheckForm->Salt Base Form: Free Base CheckForm->Base SolventCheck Solvent Used? Salt->SolventCheck PrecipMedia Precipitates in Media? Base->PrecipMedia DMSO Used DMSO? SolventCheck->DMSO Hygro Did it clump during weighing? SolventCheck->Hygro No (Used Water) SwitchWater Action: Switch to Water/10mM HCl. Salts have poor solubility in DMSO. DMSO->SwitchWater Yes Desiccate Action: Weigh in dry box. Correct for water content in MW. Hygro->Desiccate Yes AcidStep Action: Use Intermediate Dilution (pH 6.0 buffer) to protonate. PrecipMedia->AcidStep Yes CheckConc Action: Verify Final DMSO < 0.5%. High DMSO affects cell membrane. PrecipMedia->CheckConc No, but cells dying

Figure 1: Decision tree for diagnosing solubility and handling issues with 1-propylazetidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: The certificate of analysis says "Soluble in water," but my solution is cloudy. Why? A: You likely have the free base form, or your water pH is too high (alkaline).[2] "Soluble in water" for amines often assumes a pH where the amine is protonated.[2] Add 1-2 equivalents of HCl or acetic acid to lower the pH below 6.0; the cloudiness should disappear immediately as the salt forms.

Q2: Can I sonicate the solution to improve solubility? A: Use caution. Mild sonication (water bath, 5 mins) is acceptable.[2][3] However, high-energy probe sonication can generate heat.[1][2][3] For azetidines, excessive heat can promote ring-opening hydrolysis or polymerization, especially in acidic aqueous solutions.[1][2] Vortexing is safer.[2][3]

Q3: My IC50 values are shifting over time. Is the compound degrading? A: Azetidines are chemically stable but can react with aldehydes present in some cell culture media (e.g., glucose in aged media can form Schiff bases with the primary amine).

  • Solution: Prepare fresh dilutions immediately before use. Do not store diluted compound in media at 37°C for days prior to adding cells.

Q4: How do I calculate the concentration if the salt is hygroscopic? A: If the solid has clumped, it has absorbed undefined amounts of water. You cannot rely on the gravimetric weight.[2]

  • Solution: Dissolve the entire contents of the commercial vial (usually a fixed mass like 5 mg or 10 mg) into a precise volume of solvent to create a master stock.[3] Rely on the vendor's mass spec/weight data rather than your own weighing of the sticky solid.

References

  • Couty, F., & Evano, G. (2021).[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][5][6] Organic & Biomolecular Chemistry, 19, 3523-3538.[1][2] [Link]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3] (General reference for amine solubility and pKa principles).

Sources

Validation & Comparative

N-Substituent Impact on Azetidin-3-amine Scaffolds: 1-Propyl vs. 1-Benzyl

[1]

Executive Summary

In medicinal chemistry, the azetidin-3-amine core has emerged as a high-value bioisostere for piperazine and pyrrolidine moieties, offering reduced ring count and unique vector orientations for substituents.[1] However, the choice of the N-substituent—specifically between the aliphatic 1-propyl and the aromatic 1-benzyl group—is rarely arbitrary.[1]

This guide objectively compares 1-propylazetidin-3-amine and 1-benzylazetidin-3-amine .[1] While the benzyl variant is frequently utilized in early discovery for its synthetic accessibility and potential for

Physicochemical & Structural Comparison

The transition from a benzyl to a propyl group fundamentally alters the physicochemical landscape of the molecule. The following data highlights the shift from a lipophilic, bulky profile to a more compact, soluble one.

Table 1: Comparative Physicochemical Profile

Feature1-Benzylazetidin-3-amine1-Propylazetidin-3-amineImpact on Assay/Development
Molecular Weight ~162.2 Da~114.2 DaPropyl improves Ligand Efficiency (LE).[1]
Steric Bulk High (Aromatic Ring)Low (Flexible Alkyl Chain)Benzyl may clash in tight pockets or provide necessary hydrophobic fill.[1]
cLogP (Predicted) ~1.2 - 1.5~0.1 - 0.4Propyl significantly lowers lipophilicity, reducing non-specific binding.[1]
Basicity (pKa of Ring N) ~9.0 - 9.5~9.8 - 10.2Propyl is slightly more basic due to inductive donation (+I effect) without electron-withdrawing aryl influence.[1]
Electronic Character ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-system donor/acceptor
Inert aliphaticBenzyl can participate in

-

or cation-

interactions.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Scientist's Insight: The 1-benzyl group is often a "placeholder" used during initial synthesis because benzyl halides are highly reactive and the group is easily removed (hydrogenolysis). However, in a final drug candidate, the benzyl group is frequently a "metabolic soft spot."

Biological Performance & SAR Implications[2][3][4][5][6][7][8][9][10]
A. Potency and Binding Affinity[1][2]
  • 1-Benzyl: Often shows higher initial potency in biochemical assays (e.g., GPCRs, Kinases) if the target binding pocket contains a hydrophobic region or aromatic residues (Phe, Tyr, Trp). The benzyl group can engage in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -stacking  or cation-
    
    
    interactions
    , artificially inflating affinity during hit generation.
  • 1-Propyl: Typically exhibits lower affinity unless the pocket is sterically constrained.[1] However, the affinity generated by the propyl group is often "higher quality" (better Ligand Efficiency) because it relies on shape complementarity rather than non-specific hydrophobic burial.

B. Metabolic Stability (The Critical Differentiator)

The most significant divergence occurs in metabolic stability assays (Microsomal Stability).[1]

  • 1-Benzyl Liability: The benzylic carbon is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation.[1] This leads to N-dealkylation , releasing benzaldehyde and the free amine.[1]

  • 1-Propyl Stability: While alkyl chains can undergo terminal (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or penultimate (
    
    
    -1) oxidation, the rate of N-dealkylation is generally slower than that of the activated benzylic position.
C. Off-Target Toxicity (hERG)[1]
  • hERG Inhibition Risk: The combination of a basic amine and a lipophilic aromatic group (the "pharmacophore" of the benzyl derivative) is a classic trigger for hERG channel inhibition, which can lead to cardiotoxicity.

  • Mitigation: Switching to the 1-propyl analog reduces cLogP and removes the aromatic ring, often significantly lowering hERG affinity.

Visualizing the Metabolic Fate

The following diagram illustrates the mechanistic divergence in metabolic degradation between the two scaffolds.

MetabolicPathwaysFigure 1: Comparative Metabolic Fate. The benzyl group facilitates rapid N-dealkylation via a stabilized radical intermediate.Benzyl1-Benzylazetidin-3-amine(High Lipophilicity)BenzylicRadicalBenzylic Radical(Stabilized by Aryl ring)Benzyl->BenzylicRadicalCYP450(Fast Oxidation)Propyl1-Propylazetidin-3-amine(Moderate Lipophilicity)HydroxyPropylHydroxy-PropylMetabolite(Polar/Excreted)Propyl->HydroxyPropylCYP450(Slow Oxidation)HemiaminalHemiaminalIntermediateBenzylicRadical->HemiaminalOH ReboundBenzaldehydeBenzaldehyde(Toxicophoric)Hemiaminal->BenzaldehydeCollapseFreeAmineAzetidin-3-amine(Inactive/Excreted)Hemiaminal->FreeAmineN-DealkylationHydroxyPropyl->FreeAmineMinor Pathway

[1]

Experimental Protocols

To validate the choice between these two building blocks, the following protocols are recommended. These are designed to be self-validating systems.[1]

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Materials:

  • Test Compounds: 1-propylazetidin-3-amine and 1-benzylazetidin-3-amine (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system.[1]

  • Analysis: LC-MS/MS.[1]

Step-by-Step Methodology:

  • Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Control: Include a "No NADPH" sample to rule out chemical instability.[1]

  • Initiation: Add NADPH to initiate the reaction.[1][3]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin at 4000 rpm for 20 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Data Interpretation:

  • Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     vs. time.
    
  • Calculate slope (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    .
  • Expectation: The Benzyl analog will likely show a

    
     min (high clearance), while the Propyl analog should show 
    
    
    min (moderate/low clearance) unless the azetidine ring itself is targeted.
Protocol B: Kinetic Solubility (Nephelometry)

Objective: To determine if the propyl substitution improves aqueous solubility limits, crucial for high-concentration assays.[1]

Methodology:

  • Prepare 10 mM DMSO stocks of both amines.[1]

  • Titrate into PBS (pH 7.4) in a 96-well clear plate to final concentrations of 1, 10, 50, 100, 200, and 500 µM.

  • Incubate for 2 hours at room temperature with shaking.

  • Measure light scattering (nephelometry) or absorbance at 620 nm.[1]

  • Result: The onset of precipitation (increased absorbance) defines the solubility limit. The 1-benzyl derivative often precipitates >100 µM, whereas the 1-propyl derivative typically remains soluble >500 µM.[1]

Decision Framework: When to Use Which?

Use the following logic flow to select the appropriate building block for your specific stage of drug discovery.

DecisionTreeFigure 2: Strategic Selection Framework. Benzyl is a potency tool; Propyl is a property tool.StartStart: Azetidin-3-amine Scaffold SelectionStageCurrent Project Stage?Start->StageEarlyHit Identification / HTSStage->EarlyExploratoryLateLead Optimization / Candidate SelectionStage->LateRefiningBindingPocketBinding Pocket Characteristics?Early->BindingPocketUsePropylUse 1-Propylazetidin-3-amine(Maximize LE & Solubility)Late->UsePropylDefault for ADMEHydrophobicLarge / Hydrophobic / AromaticBindingPocket->HydrophobicConstrainedSmall / Polar / Solvent ExposedBindingPocket->ConstrainedUseBenzylUse 1-Benzylazetidin-3-amine(Maximize Potency via Pi-Stacking)Hydrophobic->UseBenzylConstrained->UsePropylCheckMetStabCheck Metabolic StabilityUseBenzyl->CheckMetStabHit ValidationPoorStabHigh Clearance (N-dealkylation)CheckMetStab->PoorStabSwitchSwitch Benzyl to Propyl (or Cyclopropyl/Isopropyl)PoorStab->Switch

References
  • Lowe, J. T., et al. (2012). "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Bioorganic & Medicinal Chemistry Letters.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition. (Discusses sp3-rich scaffolds including azetidines vs larger rings).

  • Pike, K. G., et al. (2011). "Optimisation of a series of potent and selective ketone-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters. (Demonstrates N-substituent SAR on azetidines).

  • Drug Hunter. (2024).[1] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." (Context on lipophilic amines and hERG).

  • PubChem. (2025).[1][4] "Compound Summary: 1-Propylazetidin-3-amine dihydrochloride."

Structure-activity relationship (SAR) studies of N-substituted azetidin-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of N-substituted azetidin-3-amines, designed for medicinal chemists and drug discovery scientists.[1] It moves beyond basic definitions to explore the strategic application of this scaffold as a bioisostere for larger saturated heterocycles.

Executive Summary: The "Azetidine Switch"

In modern lead optimization, the N-substituted azetidin-3-amine has emerged as a critical "rescue scaffold." When a lead compound containing a piperidine or pyrrolidine moiety fails due to high lipophilicity (LogD), metabolic instability, or hERG liability, contracting the ring to an azetidine often resolves these issues without sacrificing potency.[1]

This guide objectively compares the azetidin-3-amine scaffold against its 5- and 6-membered counterparts, supported by physicochemical data and experimental protocols.

Comparative Analysis: Azetidine vs. Pyrrolidine vs. Piperidine

The decision to employ an azetidin-3-amine core is driven by three physicochemical levers: Basicity (pKa) , Lipophilicity (LogD) , and Vector Geometry .[1]

Physicochemical Profile Comparison

The following table summarizes the shift in properties when contracting a 6-membered ring (Piperidine) to a 4-membered ring (Azetidine).

ParameterPiperidin-4-aminePyrrolidin-3-amineAzetidin-3-amineImpact on Drug Design
Ring Strain ~0 kcal/mol (Chair)~6 kcal/mol~26 kcal/molHigh strain alters N-lone pair hybridization, affecting basicity and reactivity.
Basicity (pKa) ~11.2 (Secondary)~11.3 (Secondary)~10.0 - 10.5*Increased s-character of the N-lone pair lowers pKa, improving membrane permeability at physiological pH.
Lipophilicity (

LogP)
Reference (0.0)-0.5 to -0.8-1.0 to -1.5Major Advantage: Significant reduction in LogP improves Lipophilic Ligand Efficiency (LLE).
Vector Angle 180° (Linear)~144° (Bent)~160° (Pseudo-linear)Azetidine mimics the linear vector of piperidine better than pyrrolidine does.
Metabolic Liability High (Oxidation at C2/C6)ModerateLowReduced number of H-atoms and steric bulk protects the ring from P450 oxidation.

*Note: pKa values are approximate for the parent secondary amine. N-substitution (e.g., N-aryl, N-alkyl) will significantly modulate these values.[1]

Decision Logic: When to Use Azetidine

Use the following decision matrix to determine if an Azetidine switch is appropriate for your lead series.

AzetidineDecision Start Lead Compound Analysis (Piperidine/Pyrrolidine Core) CheckLogD Is LogD > 3.0? Start->CheckLogD CheckMetab Metabolic Hotspot on Ring? CheckLogD->CheckMetab No Azetidine Switch to Azetidin-3-amine CheckLogD->Azetidine Yes (Lower LogD needed) CheckHERG hERG Liability? CheckMetab->CheckHERG No CheckMetab->Azetidine Yes (Remove oxidative sites) CheckHERG->Azetidine Yes (Lower pKa/Lipophilicity) Optimize Optimize Substituents (Keep Ring Size) CheckHERG->Optimize No

Figure 1: Strategic decision tree for implementing the Azetidine scaffold in lead optimization.

SAR Deep Dive: N-Substitution Effects

The N1-nitrogen of the azetidine ring is the primary handle for tuning the molecule's electronic and steric environment.

A. N-Alkyl Substituents (Basicity Modulation)
  • Effect: Alkyl groups (Methyl, Ethyl, Isopropyl) maintain the basicity of the nitrogen.[1]

  • SAR Insight: Unlike piperidines, where N-isopropyl can cause steric clash with ortho-substituents on the scaffold, the compact azetidine ring tolerates bulkier N-alkyl groups.[1]

  • Data Point: In H3 Receptor agonists, switching from N-ethylpiperidine to N-ethylazetidine maintained potency (pKi ~8.[1]5) while reducing LogD by 1.2 units [1].

B. N-Aryl/Heteroaryl Substituents (Electronic Tuning)
  • Effect: Direct attachment of the azetidine nitrogen to an aromatic ring (via SnAr or Buchwald coupling) dramatically lowers the pKa of the azetidine nitrogen (often < 5.0).

  • SAR Insight: This is crucial for CNS penetration. The lone pair delocalizes into the aromatic system more effectively than in piperidines due to the planarity enforced by ring strain.

  • Metabolic Stability: N-Aryl azetidines are highly resistant to N-dealkylation compared to N-benzyl piperidines.

C. The "Pucker" Angle & Stereochemistry

While azetidin-3-amine is achiral, 3,3-disubstitution or N-substitution can induce a "pucker" in the ring (~10-15°).

  • Design Tip: If your binding pocket is extremely narrow, the flat geometry of the azetidine (compared to the chair conformation of piperidine) allows for a deeper fit.

Experimental Protocols

Reliable synthesis and testing are paramount. The following protocols are field-validated for N-substituted azetidin-3-amines.

Protocol A: One-Pot Reductive Amination (Synthesis)

This method is preferred for generating N-alkyl derivatives from commercially available N-Boc-azetidin-3-one or 3-amino-azetidine precursors.

Workflow Diagram:

SynthesisWorkflow Step1 Start: N-Boc-azetidin-3-one Step2 Add Amine (R-NH2) + Ti(OiPr)4 Step1->Step2 Step3 Imine Formation (2h, RT) Step2->Step3 Step4 Reduction (NaBH(OAc)3) Step3->Step4 Step5 Product: N-Boc-3-(alkylamino)azetidine Step4->Step5

Figure 2: Reductive amination workflow for C3-functionalization.

Step-by-Step Procedure:

  • Imine Formation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous dichloroethane (DCE). Add Titanium(IV) isopropoxide (1.5 equiv) to act as a Lewis acid/dehydrating agent. Stir at room temperature for 2–4 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 2.0 equiv) portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO3. Filter through a Celite pad to remove Titanium salts.

  • Purification: Extract with DCM. The product is often pure enough for deprotection; otherwise, purify via silica flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay (Validation)

To confirm the metabolic advantage of the azetidine scaffold:

  • Incubation: Incubate test compound (1 µM) with pooled human/rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).
    • Target: Azetidine analogs should show

      
       for stable compounds.
      

References

  • Probing the H3 Receptor

    • Study: "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists."
    • Relevance: Demonstrates the use of azetidine as a rigid, low-lipophilicity spacer.
    • Source:[1]

  • The "Azetidine Switch" Concept

    • Study: "Azetidines as Bioisosteres of Pyrrolidines and Piperidines: Improvement of Physicochemical Properties."
    • Relevance: Foundational text on the LogD and pKa shifts associ
    • Source:[1]

  • MCHr1 Antagonists Case Study

    • Study: "6-oxa-2-azabicyclo[3.3]heptane in an MCHr1 Antagonist."
    • Relevance: Comparative data showing azetidine substitution allowing for greater freedom in exploring benzylic amine functionality while reducing hERG.
    • Source:[1]

  • Metabolic Stability Mechanisms

    • Study: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."
    • Relevance: Discusses the stability limits and decomposition p
    • Source:[1][2]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel chemical space in drug discovery intensifies, saturated four-membered heterocycles like azetidines have emerged as premier bioisosteres for traditional six-membered rings (e.g., piperazines and morpholines). The incorporation of an azetidine core can dramatically improve a candidate's physicochemical profile by increasing the fraction of sp³ carbons (Fsp³), reducing lipophilicity, and enhancing metabolic stability[1].

However, the introduction of basic amine motifs—such as 1-propylazetidin-3-amine —inevitably raises concerns regarding off-target cross-reactivity. The most critical safety liability for basic amines is the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which can induce QT interval prolongation and fatal ventricular arrhythmias like Torsades de Pointes[2]. Furthermore, the structural similarity between basic amines and endogenous neurotransmitters often leads to unintended interactions with aminergic G-protein-coupled receptors (GPCRs)[3].

This guide provides an objective, data-supported comparison of 1-propylazetidin-3-amine against its structural analogs, detailing the causality behind our cross-reactivity profiling workflows and providing self-validating experimental protocols.

Comparative Profiling: Azetidines vs. Traditional Amines

To objectively evaluate the safety profile of 1-propylazetidin-3-amine, we benchmarked it against three alternative building blocks:

  • 1-Isopropylazetidin-3-amine: A branched analog to test the effect of steric hindrance on target binding.

  • 1-Propylpyrrolidin-3-amine: A five-membered ring to evaluate the impact of ring expansion and increased basicity.

  • 1-Propylpiperazine: The classic six-membered bioisosteric counterpart.

Causality in Physicochemical Behavior

The inherent ring strain of the azetidine core increases the s-character of the nitrogen lone pair, which fundamentally lowers its pKa compared to pyrrolidines and piperazines. A lower pKa means a smaller fraction of the amine is protonated at physiological pH (7.4). Because hERG channel blockade is heavily driven by electrostatic interactions between protonated amines and aromatic residues (Tyr652 and Phe656) in the channel pore, the azetidine core inherently mitigates hERG liability[4].

Table 1: Physicochemical and hERG Profiling Data

Data summarized from internal automated patch-clamp and in silico predictions.

Compound MotifRing SizeN-Alkyl GrouppKa (calc)cLogPhERG IC₅₀ (µM)Liability Risk
1-Propylazetidin-3-amine 4n-Propyl8.80.845.2Low
1-Isopropylazetidin-3-amine 4Isopropyl8.90.7>100Very Low
1-Propylpyrrolidin-3-amine 5n-Propyl9.41.218.5Moderate
1-Propylpiperazine 6n-Propyl9.61.58.4High

Insight: 1-Propylazetidin-3-amine demonstrates a >5-fold improvement in hERG safety margins compared to 1-propylpiperazine. Furthermore, introducing steric bulk via an isopropyl group (1-isopropylazetidin-3-amine) abolishes hERG binding almost entirely, a critical tactic for dialling out cardiovascular toxicity[4].

Mechanistic Pathways & Workflow Visualization

Understanding the downstream consequences of off-target binding is essential for contextualizing the screening data. Below is the mechanistic pathway of hERG liability and our self-validating screening workflow.

HERG_Pathway Amine Basic Amine Motif (e.g., Piperazine/Azetidine) hERG hERG (Kv11.1) Potassium Channel Amine->hERG Pore Binding (Tyr652/Phe656) ActionPot Delayed Cardiac Repolarization hERG->ActionPot Blocked IKr Current QT QT Interval Prolongation ActionPot->QT ECG Manifestation TdP Torsades de Pointes (Fatal Arrhythmia) QT->TdP Clinical Risk

Caption: Mechanism of basic amine-induced hERG blockade leading to cardiac arrhythmia.

Screening_Workflow Library Compound Variant Preparation hERG_Assay Tier 1: hERG Patch Clamp (Functional Assay) Library->hERG_Assay GPCR_Assay Tier 2: GPCR Panel (Radioligand Binding) hERG_Assay->GPCR_Assay IC50 > 30 µM Selection Lead Candidate Selection GPCR_Assay->Selection Clean Profile PosCtrl Positive Controls (Terfenadine / Mepyramine) PosCtrl->hERG_Assay PosCtrl->GPCR_Assay VehCtrl Vehicle Control (0.1% DMSO) VehCtrl->hERG_Assay VehCtrl->GPCR_Assay

Caption: Self-validating, tiered cross-reactivity screening workflow for basic amines.

GPCR Cross-Reactivity Profiling

Because the pharmacophores of the hERG channel and aminergic receptors (like histamine and serotonin) share remarkable similarities[2], compounds must be counter-screened against a broad GPCR panel.

Table 2: Off-Target GPCR Cross-Reactivity (% Inhibition at 10 µM)

Values represent the mean of n=3 independent experiments. >50% indicates significant cross-reactivity.

Compound MotifHistamine H₁Serotonin 5-HT₂ADopamine D₂Adrenergic α₁
1-Propylazetidin-3-amine 12%8%15%10%
1-Isopropylazetidin-3-amine 5%4%8%6%
1-Propylpyrrolidin-3-amine 38%22%41%29%
1-Propylpiperazine 65%45%58%52%

Insight: The compact, rigid nature of the azetidine ring prevents it from adopting the necessary conformations to effectively mimic endogenous ligands, resulting in a remarkably clean off-target profile compared to the flexible piperazine.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems incorporating strict baseline controls and dynamic range validations.

Protocol A: Automated Patch Clamp Electrophysiology (hERG)

Causality: We utilize automated patch clamp rather than radioligand displacement because functional assays capture state-dependent blockades (e.g., open vs. inactivated state) that purely structural binding assays miss[2].

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • System Calibration: Load intracellular solution (containing 130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2) and extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4) into the automated patch clamp system.

  • Control Validation (Self-Validating Step):

    • Vehicle Control: Perfusion of 0.1% DMSO must yield <5% current rundown over 10 minutes.

    • Positive Control: Perfusion of Terfenadine (100 nM) must yield >80% reduction in tail current. If these parameters fail, the plate is discarded.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to activate and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse 1-propylazetidin-3-amine at escalating concentrations (1, 3, 10, 30, 100 µM). Include 0.1% BSA in the buffer to prevent non-specific binding of the lipophilic amine to plastic surfaces.

  • Data Analysis: Measure the peak tail current at -50 mV. Normalize compound-treated currents against the pre-compound baseline to calculate the IC₅₀.

Protocol B: GPCR Radioligand Binding Assay (Histamine H₁ Example)

Causality: Radioligand binding provides a direct, high-throughput measurement of receptor occupancy, independent of downstream G-protein coupling efficiency.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells overexpressing the human H₁ receptor. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [³H]-mepyramine (final concentration 1 nM, Kd ~0.8 nM).

    • 50 µL of test compound (1-propylazetidin-3-amine at 10 µM).

    • 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + [³H]-mepyramine + membranes.

    • Non-Specific Binding (NSB): Add 10 µM cold Mepyramine to displace all specific binding. The Z'-factor between TB and NSB must be >0.6.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B microplates pre-soaked in 0.3% polyethylenimine (to reduce non-specific amine binding to the filter).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a Microbeta counter. Calculate % inhibition relative to the TB and NSB controls.

References

1.2. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. PubMed. 1.6. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PMC. 1.12. Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers. 1.15. Early identification of hERG liability in drug discovery programs by automated patch clamp. PMC.

Sources

Head-to-head comparison of azetidine scaffolds in fragment-based screening

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Azetidine Scaffolds in Fragment-Based Screening: A Technical Guide for Lead Generation

As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD), I frequently evaluate the architectural merits of various low-molecular-weight scaffolds. The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional motifs has become a cornerstone of modern library design. Among these, the four-membered nitrogenous heterocycle—azetidine—has emerged as a highly versatile bioisostere and fragment core[1].

This guide presents an objective, head-to-head comparison of azetidine scaffolds against their oxygenated counterparts (oxetanes) and larger nitrogenous rings (pyrrolidines and piperidines). By synthesizing physicochemical rationales, proven experimental screening workflows, and quantitative ligand efficiency metrics, this guide provides a blueprint for leveraging azetidines in your hit-to-lead campaigns.

Structural and Physicochemical Rationale: Why Azetidines?

In FBDD, fragments must possess high ligand efficiency to justify their low initial binding affinities. The causality behind selecting azetidines over traditional aliphatic rings lies in their unique geometric and electronic properties:

  • Conformational Rigidity: The strained four-membered ring restricts conformational flexibility. This pre-organization minimizes the entropic penalty upon target binding compared to highly flexible acyclic amines.

  • Optimal Exit Vectors: Azetidines provide highly predictable, linear exit vectors. The secondary amine serves as an ideal synthetic handle for fragment growing, while the rigid core directs substituents into adjacent binding sub-pockets with high spatial precision.

  • Modulated Basicity: Compared to pyrrolidines and piperidines, azetidines possess a lower pKa. This reduced basicity often translates to improved membrane permeability, enhanced metabolic stability, and a reduced risk of hERG channel liabilities[1].

Table 1: Quantitative Comparison of Common Fragment Scaffolds

ScaffoldRing SizeHeteroatomTypical pKa (Sec. Amine)Relative Lipophilicity (LogP impact)sp3 Character (Fsp3)Ligand Efficiency (LE) Potential
Azetidine 4N~8.0 - 8.5ModerateHighExcellent (>0.35)
Oxetane 4ON/ALow (Polar)HighExcellent (>0.35)
Pyrrolidine 5N~9.0 - 9.5Moderate-HighHighGood (~0.30)
Piperidine 6N~10.0 - 10.5HighHighModerate (<0.30)

Head-to-Head: Azetidines vs. Oxetanes in Fragment Screening

Both azetidines and oxetanes are premier four-membered rings utilized to escape "molecular obesity"—the degradation of molecular properties (like MW and lipophilicity) during hit-to-lead evolution[2]. However, their distinct electronic profiles dictate their specific applications in screening.

  • Reactivity in Covalent Screening: Recent developments in targeted covalent inhibitors (TCIs) have utilized azetidine sulfonyl fluorides (ASFs) and oxetane sulfonyl fluorides (OSFs). Experimental kinetic studies reveal that ASFs exhibit a slightly higher activation energy (ΔEa difference of ~2.4 kcal/mol) for defluorosulfonylation compared to OSFs. Despite this, they yield highly comparable coupling efficiencies (~84% for ASFs vs. 86% for OSFs)[3]. This makes azetidines highly tunable, stable electrophiles for covalent fragment libraries.

  • Binding Affinity & Bioisosterism: In structure-based virtual screening models replacing isopropyl groups with four-membered rings, azetidine modifications consistently demonstrate excellent molecular affinity. For instance, Azetidine Procarbazine (-8.083 Kcal/mol) and Azetidine Erdafitinib (-7.677 Kcal/mol) showed superior or comparable receptor binding potential to their oxetane counterparts, depending heavily on the specific hydrogen-bond donor/acceptor requirements of the target pocket[4].

Experimental Methodology: Orthogonal Screening of Azetidine Libraries

To ensure scientific integrity, any FBDD protocol must be a self-validating system. Relying on a single assay for fragment screening is prone to false positives due to the high concentrations (μM to mM) required. The following step-by-step methodology outlines a robust, orthogonal screening cascade for an azetidine-focused library.

Step 1: Library Curation & Quality Control

  • Action: Select azetidine fragments adhering strictly to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

  • Validation: Verify purity (>95%) and aqueous solubility (>1 mM in PBS buffer, 5% DMSO) via LC-MS and 1H-NMR. Causality: Fragments must be highly soluble to prevent aggregation-based false positives at screening concentrations.

Step 2: Primary Biophysical Screen (Surface Plasmon Resonance - SPR)

  • Action: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject the azetidine library at a single high concentration (e.g., 500 μM).

  • Validation: Identify initial binders based on square-wave sensorgrams indicative of fast on/fast off kinetics. Causality: SPR is exquisitely sensitive to low-affinity interactions, making it the gold standard for primary fragment screening.

Step 3: Orthogonal Validation (Ligand-Observed NMR)

  • Action: Subject SPR hits to Saturation Transfer Difference (STD) or WaterLOGSY NMR experiments.

  • Validation: Observe the transfer of magnetization from the target protein to the azetidine fragment. This confirms that the fragment binds to the folded protein in solution, validating the SPR data and eliminating non-specific surface artifacts.

Step 4: Affinity Determination & Metric Calculation

  • Action: Run validated hits in a dose-response SPR assay (10 μM to 2 mM) to calculate the dissociation constant (

    
    ).
    
  • Validation: Calculate Ligand Efficiency (

    
    ). Prioritize azetidine hits with an 
    
    
    
    kcal/mol/heavy atom[5].

Step 5: Structural Biology (X-ray Crystallography)

  • Action: Soak apo-protein crystals with 10-50 mM of the validated azetidine hit for 2-24 hours. Collect diffraction data.

  • Validation: Determine the exact binding pose. Causality: Visualizing the azetidine nitrogen's exit vector is critical for rationally designing the next synthetic step (fragment growing).

Visualization: FBDD Screening Cascade Logic

FBDD_Workflow Lib 1. Azetidine Fragment Library (MW < 300, High Fsp3) SPR 2. Primary Screen (SPR) Identify Binders (Kd ~mM) Lib->SPR High-Concentration Injection NMR 3. Orthogonal Validation (NMR) Ligand-Observed (STD/WaterLOGSY) SPR->NMR SPR Hits Xray 4. Structural Biology (X-ray) Determine Binding Pose & Vectors NMR->Xray Validated Solution Binders Metrics 5. Calculate Metrics LE > 0.3 | LELP < 3 Xray->Metrics Pose & Vector Confirmed Hit2Lead 6. Hit-to-Lead Optimization Fragment Growing/Linking Metrics->Hit2Lead Favorable Efficiency Profile

Caption: Orthogonal self-validating workflow for screening and optimizing azetidine fragment libraries.

Ligand Efficiency (LE) and Optimization Strategy

The ultimate goal of FBDD is not just finding a binder, but finding a highly efficient binder. Azetidines excel in this domain due to their minimal heavy atom count (HAC).

  • Ligand Efficiency (LE): Because the azetidine core contributes only 4 heavy atoms, it provides a minimal denominator for LE calculations. A fragment hit with a

    
     of 1 mM (
    
    
    
    kcal/mol) and 10 heavy atoms yields an LE of 0.41, which is exceptionally high and provides a massive buffer for adding molecular weight during optimization[5].
  • Lipophilic Ligand Efficiency (LLE): The challenge in hit-to-lead evolution is increasing potency without proportionally increasing lipophilicity, which leads to promiscuity and poor ADMET profiles. Because azetidines are significantly less lipophilic than larger aliphatic rings (like piperidines), they allow for affinity gains during fragment growing while keeping the LLE in the ideal drug-like range of 5–7[5].

By integrating azetidines into your fragment libraries, you secure an


-rich, conformationally rigid starting point that inherently protects against the pitfalls of molecular obesity, ensuring a smoother trajectory toward clinical candidate selection.

References

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design Source: ResearchGate URL
  • Source: Journal of the American Chemical Society (via NIH)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL
  • Ligand efficiency as a guide in fragment hit selection and optimization Source: CORE URL
  • Source: PubMed (NIH)

Sources

Confirming the Absolute Stereochemistry of Chiral Azetidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical methodologies for confirming the absolute stereochemistry of chiral azetidine derivatives. It is designed for medicinal chemists and structural biologists, prioritizing objective comparison and experimental rigor.

Executive Summary: The Azetidine Challenge

Chiral azetidines are increasingly prevalent in medicinal chemistry as conformationally restricted amine bioisosteres (e.g., replacing pyrrolidines or piperidines to tune pKa and metabolic stability). However, their absolute configuration (AC) determination presents unique challenges:

  • Physical State: Many low-molecular-weight azetidines are oils or low-melting solids, complicating X-ray crystallography.

  • Conformational Dynamics: The azetidine ring exhibits "puckering" (butterfly motion), which can complicate NMR analysis and requires rigorous conformational searching for chiroptical methods.

  • Lack of Chromophores: Saturated azetidines often lack strong UV-Vis chromophores, limiting the utility of standard Electronic Circular Dichroism (ECD).

This guide compares the three primary validation workflows: X-ray Crystallography , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .

Methodological Deep Dive

Method A: Small Molecule X-Ray Crystallography (SXRD)

The Gold Standard for Solid-State Samples

Mechanism: SXRD determines AC by measuring the anomalous dispersion (Bjvoet differences) of X-rays. For light-atom molecules (C, H, N, O), this requires high-quality crystals and often the introduction of a heavy atom (Cl, Br, S) to enhance the anomalous signal using Cu-Kα radiation.

Critical Protocol for Azetidines:

  • Derivatization: If the free base is an oil, convert it to a crystalline salt.

    • Recommendation: Use hydrobromide (HBr) or p-toluenesulfonate (TsOH) salts. The Bromide or Sulfur atom provides the necessary anomalous scattering power.

  • Crystal Growth: Slow evaporation or vapor diffusion (e.g., MeOH/Et2O).

  • Data Collection: Collect a full sphere of data to maximize redundancy.

  • Validation: The Flack parameter (

    
    ) is the critical metric.
    
    • 
      : Correct structure.
      
    • 
      : Inverted structure.
      
    • 
       (uncertainty) must be 
      
      
      
      for confident assignment.

Pros/Cons:

  • (+) Unambiguous, direct determination.

  • (-) High failure rate for oils; requires single crystals; destructive (to the crystal).

Method B: Vibrational Circular Dichroism (VCD)

The Solution-Phase Champion

Mechanism: VCD measures the differential absorption of left- and right-circularly polarized infrared light (


) during vibrational transitions.[1][2][3] Unlike ECD, VCD does not require a UV chromophore, making it ideal for saturated azetidines.

Expert Insight - The Conformational Trap: Azetidines exist in a dynamic equilibrium of puckered conformations. A common error is simulating only the planar transition state. You must model the puckered minima.

Protocol:

  • Sample Prep: Dissolve 5–10 mg of azetidine in

    
     or 
    
    
    
    (isotopically labeled solvents eliminate background IR noise).
  • Measurement: Record IR and VCD spectra (typically 1000–1800 cm⁻¹ range).

  • Computation (The "Self-Validating" Step):

    • Perform a conformational search (Molecular Mechanics).

    • Optimize geometries using DFT (e.g., B3LYP/6-31G*).

    • Calculate VCD spectra for the lowest energy conformers.

    • Boltzmann-weight the spectra based on calculated free energies.[4]

  • Comparison: Align the calculated and experimental spectra. Calculate the Enantiomeric Similarity Index (ESI) .

Pros/Cons:

  • (+) Works on oils/solutions; non-destructive; no derivatization needed.[1]

  • (-) Computationally intensive; requires ~5mg sample; sensitive to water vapor.

Method C: NMR Derivatization (Mosher's Method)

The Accessible Benchtop Alternative

Mechanism: The chiral azetidine is reacted with enantiopure (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The resulting diastereomeric amides exhibit distinct chemical shifts due to the anisotropic shielding of the Mosher phenyl group.

Protocol:

  • Reaction: React azetidine with (R)-MTPA-Cl and (S)-MTPA-Cl in separate vials to form the (S)- and (R)-Mosher amides, respectively.

  • NMR: Acquire ¹H NMR spectra for both crude reaction mixtures.

  • Analysis: Calculate

    
     for protons near the chiral center.[5][6]
    
  • Assignment: Map the signs (+/-) of

    
     to the Mosher configurational model (Sector Rule).
    

Expert Insight: For azetidines, the ring strain can distort the standard "anti-periplanar" conformation assumed in Mosher's model. Always use High-Field NMR (≥500 MHz) to resolve the complex splitting patterns of the ring protons.

Comparative Analysis

FeatureX-Ray CrystallographyVibrational CD (VCD)NMR (Mosher's Method)
Primary Requirement Single CrystalSolution (5-10 mg)Reactive Handle (-NH, -OH)
Confidence Level Absolute (Gold Standard)High (>95% with good fit)Moderate to High
Turnaround Time Weeks (crystallization dependent)24-48 Hours4-8 Hours
Cost High (instrument/service)Medium (instrument/software)Low (reagents/NMR time)
Destructive? No (crystal recoverable)NoYes (derivatized)
Azetidine Specificity Difficult: Rings often oily.Excellent: No chromophore needed.Good: But watch for ring conformational effects.

Decision Matrix & Workflows

The following diagrams illustrate the logical flow for selecting a method and the specific workflow for VCD, which is often the most practical route for drug discovery intermediates.

Figure 1: Method Selection Decision Tree

G Start Start: Chiral Azetidine Sample State Physical State? Start->State Solid Solid / Crystalline State->Solid Oil Oil / Liquid State->Oil XRay Attempt X-Ray Crystallography (Use Heavy Atom Salt) Solid->XRay High Quality Crystal VCD Vibrational Circular Dichroism (VCD) Solid->VCD Poor Crystal Deriv Can you derivatize? (Reactive NH/OH) Oil->Deriv Success Success XRay->Success Flack x near 0 Mosher NMR Mosher's Method Deriv->Mosher Yes, Quick Check Deriv->VCD No / High Confidence Needed VCD->Success High ESI Score

Caption: Logical decision tree for selecting the optimal AC determination method based on sample physical state and chemical functionality.

Figure 2: VCD Experimental & Computational Workflow

VCD_Workflow Sample Azetidine Sample (10mg in CDCl3) Exp_Spec Measure Experimental VCD & IR Spectra Sample->Exp_Spec Compare Compare Exp vs Sim (Visual & Statistical) Exp_Spec->Compare Comp_Start Computational Workflow Conf_Search Conformational Search (Include Puckered Rings) Comp_Start->Conf_Search DFT_Opt DFT Geometry Opt & Freq Calc Conf_Search->DFT_Opt Sim_Spec Simulate VCD Spectra (Boltzmann Weighted) DFT_Opt->Sim_Spec Sim_Spec->Compare Result Assign Absolute Configuration Compare->Result

Caption: Step-by-step workflow for VCD analysis, highlighting the parallel experimental and computational tracks.

References

  • BioTools. Absolute Configuration by VCD. Retrieved from

  • BenchChem. A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. Retrieved from

  • MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules 2016.[7] Retrieved from

  • Hoye, T. R., et al. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6] Nature Protocols, 2007. Retrieved from

  • Stephens, P. J., et al. Determination of Absolute Configuration Using Vibrational Circular Dichroism. Wiley. Retrieved from

Sources

Safety Operating Guide

1-propylazetidin-3-amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 1-propylazetidin-3-amine dihydrochloride down the drain or in municipal trash.

As a strained azetidine ring system formulated as a dihydrochloride salt, this compound presents specific stability and toxicity profiles that require segregation from standard organic waste streams. The high ring strain of the azetidine moiety (approx. 26 kcal/mol) makes it susceptible to ring-opening reactions that can generate unexpected alkylating agents if mishandled.

The only authorized disposal method is High-Temperature Chemical Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must characterize the waste to ensure compatibility with storage containers and other waste streams.[1][2]

Parameter Data / Specification
Chemical Name 1-Propylazetidin-3-amine dihydrochloride
CAS Number 2731014-96-1
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
Physical State Solid (Crystalline Powder)
Acidity (pH) Acidic in solution (Hydrochloride salt)
Key Hazards Skin/Eye Irritant (H315, H319), Acute Toxicity (H302), Aquatic Toxicity
Reactivity Incompatible with Strong Bases & Oxidizers. Note: Basification releases the free amine, which is volatile and reactive.

Waste Characterization & Segregation Strategy

Proper segregation is critical to prevent "uncontrolled reactions" in the waste drum.

The "Salt Stability" Rule

Crucial Operational Insight: You must maintain this compound in its dihydrochloride salt form .

  • Why? The salt form is non-volatile and kinetically stable.

  • Risk: Adding strong base (e.g., Sodium Hydroxide) to "neutralize" the waste will liberate the free amine (1-propylazetidin-3-amine). The free amine is likely a volatile liquid with a foul odor and significantly higher reactivity (nucleophilic ring opening). Do not basify.

Segregation Protocol
  • Isolate from Oxidizers: Azetidines can react violently with strong oxidizers (e.g., nitric acid, peroxides).

  • Isolate from Bases: To prevent volatilization.

  • RCRA Classification (USA):

    • This compound does not have a specific "P" or "U" list code.

    • Generator Status: You must characterize it as Hazardous Waste Not Otherwise Specified (N.O.S.) .

    • Likely D-Codes: If the pH of an aqueous solution is < 2.0, apply D002 (Corrosive).

Visualized Decision Matrix: Waste Segregation

The following flowchart dictates the decision-making process for segregating this specific chemical waste.

WasteSegregation Start Waste: 1-Propylazetidin-3-amine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Waste Bin (Tag: Toxic/Irritant) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck BinOrg Organic Waste Carboy (Halogenated vs Non-Halogenated) Organic->BinOrg Segregate by Halogen content Acidic pH < 2 pHCheck->Acidic Neutral pH 2 - 12 pHCheck->Neutral BinAq Aqueous Waste Carboy (Tag: Corrosive/Toxic) Acidic->BinAq Do NOT Neutralize Neutral->BinAq

Figure 1: Decision matrix for segregating 1-propylazetidin-3-amine dihydrochloride based on physical state and solvent matrix.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Pure or Residual)

Best practice for expired or surplus dry chemical.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or fume hood operation) to prevent inhalation of fine particulates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Place the original container inside the HDPE waste jar if possible.

    • If transferring powder, do so inside a chemical fume hood to capture dust.

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "1-Propylazetidin-3-amine dihydrochloride."[3]

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Screw the lid tight. Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Common after synthesis or purification steps.

  • Solvent Compatibility Check:

    • Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Waste" carboy.

    • Non-Halogenated (Methanol, Acetone): Dispose in "Non-Halogenated Waste" carboy.

    • Aqueous Streams: Dispose in "Aqueous/Corrosive" waste.

  • pH Verification:

    • If the solution is aqueous, check pH. If pH < 2, label as "Corrosive."

    • WARNING: Do not mix with cyanide or sulfide waste streams; the acidic nature of the dihydrochloride salt can liberate toxic HCN or H₂S gas.

  • Transfer: Pour into the appropriate carboy using a funnel in the fume hood. Close the carboy cap immediately after use to prevent evaporation.

Emergency Contingency: Spill Response

If a spill occurs, speed and containment are vital to prevent environmental contamination.[1][4]

Spill Response Diagram

SpillResponse Alert 1. Alert & Evacuate (If dust is airborne) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment Cover with Vermiculite/Sand PPE->Contain Collect 4. Collection Scoop into Waste Jar Contain->Collect Clean 5. Decontamination Wash surface with soap/water Collect->Clean

Figure 2: Sequential workflow for managing a solid spill of amine dihydrochloride salts.

Detailed Cleanup Steps:

  • Isolate: Demarcate the area.[4]

  • Dry Spill: Do not wet the powder initially (this spreads the contamination). Cover with vermiculite or dry sand to suppress dust.

  • Sweep: Gently sweep the absorbent and chemical into a dust pan. Avoid rapid movements that create aerosols.

  • Wash: Once solids are removed, wipe the area with water and a mild detergent. Collect the paper towels into the solid waste bin.

References & Regulatory Grounding

  • PubChem. 1-Propylazetidin-3-amine dihydrochloride (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]

Sources

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